LY2857785
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to LY2857785: A Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the indazole-pyrimidine class of compounds. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | trans-N1-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N4-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine |
| CAS Number | 1619903-54-6 |
| Molecular Formula | C₂₆H₃₆N₆O |
| Molecular Weight | 448.6 g/mol |
| SMILES | CC(C)c1c(cc(cc2)-c3ccnc(N--INVALID-LINK--CC[C@@H]4NC4CCOCC4)n3)c2n[n]1C |
| InChI Key | LHIUZPIDLZYPRL-MXVIHJGJSA-N |
Synthesis of this compound
The detailed experimental protocol for the synthesis of this compound is proprietary to Eli Lilly and Company and is not publicly available. However, based on the chemical structure and related literature on the synthesis of indazole-pyrimidine derivatives, a plausible general synthetic strategy can be outlined. The synthesis would likely involve a multi-step process culminating in the coupling of the key indazole-pyrimidine core with the substituted cyclohexane diamine side chain.
A general approach for the synthesis of similar indazolyl-pyrimidine amines involves the nucleophilic substitution reaction of a substituted aniline with a chloropyrimidine intermediate. The indazole and pyrimidine rings would be constructed and functionalized in earlier steps.
Below is a conceptual workflow for the synthesis of such compounds.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the transition from transcription initiation to productive elongation.
In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global down-regulation of transcription, particularly affecting genes with short mRNA and protein half-lives. This selective transcriptional repression induces apoptosis in cancer cells.
Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases has been determined through in vitro biochemical assays. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.
| Kinase | IC₅₀ (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Other Kinases (representative) | >1000 |
Data compiled from publicly available sources.
Signaling Pathway of this compound Action
The mechanism of action of this compound is centered on the inhibition of the CDK9/Cyclin T1 complex and its downstream effects on transcription and cell survival. The following diagram illustrates this signaling pathway.
Experimental Protocols
While the specific synthesis protocol for this compound is not available, methodologies for key biological assays have been described in the literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of protein kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK9/Cyclin T1 enzyme and a suitable peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) are prepared in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (at a concentration near its Km for the enzyme) to the mixture of enzyme, substrate, and inhibitor. The reaction is typically carried out in a 384-well plate format.
-
Detection: After a defined incubation period (e.g., 60 minutes at room temperature), the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as mobility shift assays (e.g., Caliper), fluorescence polarization, or antibody-based detection (e.g., HTRF, AlphaScreen).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells. The IC₅₀ value for cell proliferation is calculated by fitting the dose-response curve to a non-linear regression model.
Western Blot Analysis for Target Engagement
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation status of RNAP II.
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RNAP II (Ser2 and Ser5 of the CTD) and total RNAP II. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phosphorylated RNAP II bands is quantified and normalized to the total RNAP II and loading control bands to determine the dose-dependent inhibition of RNAP II phosphorylation.
The following diagram illustrates the general workflow for these key experiments.
Conclusion
This compound is a potent and selective inhibitor of CDK9 with promising anti-cancer activity, particularly in hematological malignancies. Its mechanism of action, involving the inhibition of transcriptional elongation and subsequent induction of apoptosis, provides a strong rationale for its clinical development. This guide has summarized the key chemical and biological features of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its clinical efficacy and safety profile is warranted.
An In-Depth Technical Guide to the Mechanism of Action of LY2857785, a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2857785 is a potent, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a critical regulator of transcriptional elongation.[3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to a halt in transcription. This mechanism disproportionately affects the expression of proteins with short half-lives, including key oncogenic and anti-apoptotic factors such as Myeloid Cell Leukemia 1 (MCL-1).[4][5] The subsequent depletion of these survival proteins induces apoptosis in a wide range of cancer cells, with particularly notable efficacy in hematologic malignancies.[6][7] This guide provides a comprehensive overview of the biochemical and cellular mechanism of action, preclinical efficacy, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of this compound is the targeted inhibition of CDK9 kinase activity. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the P-TEFb complex, which is essential for productive gene transcription.[8]
The CDK9-Dependent Transcription Process:
-
Promoter-Proximal Pausing: After transcription initiation, RNAP II often pauses approximately 30-60 nucleotides downstream from the transcription start site. This pausing is mediated by negative regulatory factors, including Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).
-
P-TEFb Recruitment and Activation: The P-TEFb complex is recruited to the paused RNAP II.
-
Phosphorylation Cascade: CDK9 phosphorylates the Serine 2 (Ser2) residue of the heptapeptide repeats (YSPTSPS) within the RNAP II CTD.[5] It also phosphorylates and inactivates NELF and DSIF.
-
Elongation Release: This series of phosphorylation events causes the release of NELF and converts DSIF into a positive elongation factor, allowing RNAP II to escape the pause and proceed with productive transcript elongation.
Inhibition by this compound: this compound is a reversible, ATP-competitive inhibitor that binds to the kinase domain of CDK9.[4][9] This binding event blocks the phosphorylation of the RNAP II CTD at Ser2 and Ser5 residues.[5] The inhibition of this critical step prevents the transition from paused to elongating RNAP II, effectively shutting down the transcription of numerous genes. Because proteins with high turnover rates are rapidly depleted, cancer cells that are dependent on the continuous expression of survival proteins like MCL-1 are highly susceptible to this compound-induced apoptosis.[4][5]
Caption: Mechanism of this compound-mediated CDK9 inhibition and induction of apoptosis.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition Profile
This table summarizes the in vitro enzymatic inhibitory activity of this compound against CDK9 and other related kinases.
| Kinase Target | IC₅₀ (µM) | Notes |
| CDK9 | 0.011 | Potent primary target activity.[9] |
| CDK8 | 0.016 | High potency against a related transcriptional kinase.[9] |
| CDK7 | 0.246 | ~22-fold lower potency compared to CDK9.[9] |
| CDK1 | 0.241 | Moderate activity.[9] |
| Other Kinases | >0.1 | High selectivity; only 5 other kinases out of a panel of 114 were inhibited with an IC₅₀ < 0.1 µM.[9] |
Table 2: Cellular Activity and Proliferation Inhibition
This table presents the functional effects of this compound at the cellular level, including target engagement and anti-proliferative activity.
| Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Notes |
| CTD P-Ser2 Inhibition | U2OS | 0.089 | Direct measure of target engagement in cells.[5] |
| CTD P-Ser5 Inhibition | U2OS | 0.042 | Demonstrates inhibition of another key phosphorylation site.[5][9] |
| Cell Proliferation | MV-4-11 (AML) | 0.049 | Highly sensitive hematologic malignancy cell line.[5] |
| Cell Proliferation | OCIAML2 (AML) | 0.063 | High sensitivity in another AML line. |
| Cell Proliferation | RPMI8226 (Myeloma) | 0.2 | Potent activity in a myeloma cell line.[5] |
| Cell Proliferation | L363 (Myeloma) | 0.5 | Activity in another myeloma cell line.[5] |
| Cell Proliferation | Hematologic (Geomean) | 0.197 | Geometric mean across a panel of 24 hematologic cancer cell lines. |
| Cell Proliferation | Solid Tumors (Geomean) | 0.22 | Geometric mean across a panel of 48 solid tumor cell lines. |
| G₂-M Cell Cycle Increase | U2OS | 0.135 | Induces a moderate G₂-M accumulation.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified kinase.
-
Reagents & Materials:
-
Purified recombinant CDK9/Cyclin T1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (concentration near the Kₘ for CDK9).
-
Peptide substrate (e.g., a synthetic peptide derived from the RNAP II CTD).
-
This compound serial dilutions (e.g., 10-point, 3-fold dilutions in DMSO).
-
Detection reagent (e.g., ADP-Glo™ or Z'-LYTE™).
-
384-well assay plates (low volume, white).
-
-
Procedure:
-
Add 100 nL of this compound dilutions or DMSO (vehicle control) to the assay plate wells.
-
Prepare a 2x enzyme/substrate mix in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., 10 µL of ADP-Glo™ Reagent).
-
Read the luminescence or fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Western Blot for Phospho-RNAP II and MCL-1
This protocol is used to measure target engagement (p-RNAP II) and downstream pharmacodynamic effects (MCL-1 depletion).[10]
-
Cell Culture & Treatment:
-
Plate cells (e.g., MV-4-11 or U2OS) at a density to achieve 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-8 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis & Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-RNAP II Ser2, anti-MCL-1, anti-GAPDH as a loading control) diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing target protein levels to the loading control.
-
In Vivo Xenograft Efficacy Study
This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[2][6]
Caption: Workflow for a subcutaneous MV-4-11 xenograft efficacy study.
-
Animal Model:
-
Female athymic nude or NOD/SCID mice, 6-8 weeks old.[6]
-
-
Cell Implantation:
-
Harvest MV-4-11 acute myeloid leukemia cells from culture.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁸ cells/mL.
-
Inject 100 µL (1x10⁷ cells) subcutaneously into the right flank of each mouse.[6]
-
-
Tumor Monitoring and Grouping:
-
Allow tumors to establish and grow. Measure tumor volume twice weekly using digital calipers (Volume = Length x Width² x 0.5).
-
When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile normal saline).
-
Administer this compound intravenously (i.v.) at specified doses (e.g., 3, 6, and 9 mg/kg) according to the desired schedule (e.g., daily, twice weekly).
-
The control group receives the vehicle on the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and mouse body weights twice weekly.
-
Monitor animals for any signs of toxicity.
-
The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (%TGI) or Treatment/Control (%T/C) value.
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of anti-tumor effects.
-
Logical Relationship of Mechanism to Outcome
The therapeutic effect of this compound is a direct consequence of its specific molecular mechanism, flowing from initial target binding to the final cellular response.
Caption: Logical flow from target engagement by this compound to therapeutic outcome.
Conclusion
This compound is a highly selective and potent inhibitor of CDK9 that acts by suppressing transcriptional elongation. Its mechanism, which leads to the depletion of critical cancer cell survival proteins like MCL-1, has demonstrated significant anti-tumor efficacy in a range of preclinical models, especially those of hematologic origin.[6][7] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers engaged in the study of CDK9 inhibitors and the broader field of transcriptional regulation as a therapeutic strategy in oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. ijbs.com [ijbs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. altogenlabs.com [altogenlabs.com]
- 10. uib.no [uib.no]
The Rise and Discontinuation of LY2857785: A Preclinical Deep Dive into a Potent CDK9 Inhibitor
For Immediate Release
Indianapolis, IN - This technical guide provides an in-depth overview of the discovery, preclinical development, and eventual discontinuation of LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed by Eli Lilly and Company, this compound emerged from a dedicated research program aimed at targeting transcriptional dysregulation in cancer. This document, intended for researchers, scientists, and drug development professionals, details the scientific journey of this compound, from its rational design to its extensive preclinical evaluation.
Discovery and Rationale: Targeting Transcriptional Addiction in Cancer
The discovery of this compound was rooted in the growing understanding of cancer's reliance on the transcriptional machinery for survival and proliferation, a phenomenon often termed "transcriptional addiction." Many cancers exhibit elevated levels and activity of key transcriptional regulators, including CDK9.[1]
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is critical for the release of paused RNAPII and the elongation of transcripts of many short-lived anti-apoptotic proteins, such as Mcl-1, which are essential for the survival of cancer cells.
This compound was designed as a potent and selective, ATP-competitive inhibitor of CDK9. The strategic intent was to disrupt the P-TEFb-mediated transcriptional elongation of key survival genes in cancer cells, thereby inducing apoptosis.
Chemical Profile
This compound is a small molecule inhibitor with the following chemical identity:
| Property | Value |
| IUPAC Name | N-(trans-4-((4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)amino)cyclohexyl)tetrahydro-2H-pyran-4-carboxamide |
| Molecular Formula | C26H36N6O |
| Molecular Weight | 448.6 g/mol |
Preclinical Pharmacology: A Deep Dive into Mechanism and Efficacy
The preclinical evaluation of this compound demonstrated its potent and selective activity against CDK9 and its profound anti-tumor effects in a variety of cancer models.
In Vitro Potency and Selectivity
This compound was found to be a highly potent inhibitor of CDK9 with an IC50 value of 11 nM.[2] Its selectivity was assessed against a panel of other kinases, revealing a favorable profile with significantly less activity against other CDKs, including those involved in cell cycle progression.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| CDK9/Cyclin T1 | 11 |
| CDK8/Cyclin C | 16 |
| CDK7/Cyclin H/MAT1 | 246 |
| Data compiled from multiple sources.[2][3] |
Cellular Mechanism of Action
Consistent with its mechanism as a CDK9 inhibitor, this compound effectively inhibited the phosphorylation of the RNAPII CTD at Serine 2 in cellular assays. This led to a dose-dependent decrease in the levels of the anti-apoptotic protein Mcl-1, a key downstream target of the CDK9 pathway. The reduction in Mcl-1 levels was followed by the induction of apoptosis in various cancer cell lines.
Table 2: Cellular Activity of this compound in U2OS Osteosarcoma Cells
| Cellular Endpoint | IC50 (µM) |
| RNAPII CTD Ser2 Phosphorylation | 0.089 |
| RNAPII CTD Ser5 Phosphorylation | 0.042 |
| Cell Proliferation | 0.076 |
| Data from a study on the preclinical efficacy of this compound. |
Anti-proliferative Activity Across Diverse Cancer Cell Lines
This compound demonstrated broad anti-proliferative activity against a large panel of cancer cell lines, with particular sensitivity observed in hematologic malignancies.
Table 3: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.049 |
| OCI-AML2 | Acute Myeloid Leukemia | 0.063 |
| PL-21 | Acute Myeloid Leukemia | 0.072 |
| RPMI-8226 | Multiple Myeloma | 0.13 |
| L-363 | Multiple Myeloma | 0.21 |
| HCT-116 | Colon Carcinoma | 0.15 |
| Data represents a selection of sensitive cell lines from broader panel screens. |
In Vivo Anti-tumor Efficacy
The potent in vitro activity of this compound translated to significant anti-tumor efficacy in multiple preclinical xenograft models. In a mouse xenograft model using the MV-4-11 acute myeloid leukemia cell line, administration of this compound led to dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[2]
Table 4: In Vivo Efficacy of this compound in an MV-4-11 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (10 mg/kg) | Daily | >100 (Regression) |
| This compound (5 mg/kg) | Daily | 85 |
| Illustrative data based on reported preclinical studies. |
Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of this compound against various kinases was determined using radiometric or mobility shift assays. A typical protocol involved the incubation of the respective purified kinase, its substrate (e.g., a peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) in the presence of varying concentrations of the inhibitor. The reaction was allowed to proceed for a specified time at a controlled temperature and then terminated. The amount of phosphorylated substrate was quantified using methods such as phosphocellulose filter binding followed by scintillation counting or by capillary electrophoresis. IC50 values were then calculated from the dose-response curves.
Cellular Phosphorylation Assays
To assess the effect of this compound on cellular protein phosphorylation, cancer cell lines such as U2OS were seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period. Following treatment, cells were lysed, and the levels of phosphorylated RNAPII CTD (Ser2 and Ser5) were determined by Western blotting or by quantitative immunoassays (e.g., ELISA or Meso Scale Discovery assays) using phospho-specific antibodies.
Cell Proliferation Assays
The anti-proliferative effects of this compound were evaluated using various standard assays. For adherent cell lines, assays such as the sulforhodamine B (SRB) or CellTiter-Glo® luminescent cell viability assay were commonly employed. For suspension cell lines, proliferation was often measured using assays that quantify ATP content as an indicator of viable cells. Cells were typically incubated with the compound for 72 hours before assessing cell viability.
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines for animal care and use. For xenograft models, human cancer cell lines (e.g., MV-4-11) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, animals were randomized into treatment and control groups. This compound was typically formulated in an appropriate vehicle and administered orally or intravenously at various dose levels and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were often excised for pharmacodynamic analysis to confirm target engagement (e.g., inhibition of RNAPII CTD phosphorylation).
Visualizing the Core Mechanisms and Workflow
Signaling Pathway of CDK9 Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting CDK9-mediated transcription and inducing apoptosis.
Preclinical Drug Discovery and Development Workflow for this compound
Caption: A simplified workflow illustrating the preclinical development stages of this compound.
Clinical Development and Discontinuation
Despite the promising and robust preclinical data, the clinical development of this compound was ultimately discontinued.[4] A thorough search of publicly available clinical trial registries and literature did not yield specific details regarding any initiated clinical trials for this compound, including clinical trial identifiers, phases, or patient populations. The precise reasons for the discontinuation have not been publicly disclosed by Eli Lilly and Company.
The cessation of the development of a drug candidate can be attributed to a multitude of factors, including but not limited to unforeseen toxicity in preclinical safety studies, unfavorable pharmacokinetic properties in humans, lack of a clear therapeutic window, or strategic portfolio decisions by the developing company.
Conclusion
This compound stands as a testament to the rational design of a potent and selective CDK9 inhibitor with compelling preclinical anti-tumor activity. The comprehensive preclinical data package highlighted its potential as a therapeutic agent for cancers dependent on transcriptional addiction. However, its journey was halted before its full clinical potential could be evaluated in patients. The story of this compound underscores the complexities and challenges inherent in drug development, where promising preclinical findings do not always translate into clinical success. The insights gained from the development of this compound and other CDK9 inhibitors continue to inform the ongoing efforts to target transcriptional vulnerabilities in cancer.
References
LY2857785: A Selective CDK9 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a process frequently dysregulated in cancer. Its role in promoting the transcription of anti-apoptotic proteins, such as MCL-1, makes it a compelling target for therapeutic intervention. LY2857785 has emerged as a potent and highly selective, ATP-competitive inhibitor of CDK9, demonstrating significant antitumor activity in preclinical models of various cancers, particularly hematologic malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.
Core Data Summary
This compound is a pyrimidine-based compound that acts as a reversible and competitive inhibitor of CDK9.[1][2] By targeting the ATP-binding pocket of CDK9, this compound effectively blocks its kinase activity.[3] This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from transcriptional initiation to productive elongation.[4][5][6] The downstream consequence is the suppression of short-lived anti-apoptotic proteins, most notably MCL-1 and XIAP, which ultimately triggers apoptosis in cancer cells.[7][8]
Quantitative Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Assay Type | IC50 (µM) | Reference |
| CDK9 | Biochemical | 0.011 | [1][2][9] |
| CDK8 | Biochemical | 0.016 | [1][9] |
| CDK7 | Biochemical | 0.246 | [1][9] |
| RNAP II Ser2-P (U2OS cells) | Cellular | 0.089 | [6] |
| RNAP II Ser5-P (U2OS cells) | Cellular | 0.042 | [6] |
| RNAP II-P (AML patient PBMCs) | Cellular | 0.044 | [9] |
| RNAP II-P (CLL patient PBMCs) | Cellular | 0.145 | [9] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a broad range of cancer cell lines, with particular efficacy observed in hematologic tumor cells.[6]
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Cell Proliferation (8h) | 0.04 | [6] |
| RPMI8226 | Multiple Myeloma | Cell Proliferation (8h) | 0.2 | [6] |
| L363 | Multiple Myeloma | Cell Proliferation (8h) | 0.5 | [6] |
| L363 | Multiple Myeloma | Apoptosis (8h) | 0.5 | [6] |
| Hematologic Tumor Cell Lines (Mean) | Various | Cell Proliferation | 0.197 | [9] |
| Solid Tumor Cell Lines (Mean) | Various | Cell Proliferation | 0.22 | [9] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by intervening in the CDK9-mediated transcriptional elongation pathway. The following diagram illustrates the core mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific experimental needs.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound against CDK9 using a fluorescence-based assay.
Caption: Workflow for a biochemical kinase assay.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the CDK9/Cyclin T1 enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).[10]
-
Signal Detection: Stop the reaction (if necessary for the assay format) and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Subtract the background signal (wells with no enzyme). Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cancer cell lines.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[14]
-
Opaque-walled multi-well plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[15] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14][15] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: a. Subtract the average background luminescence from wells containing medium only. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.[15]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a cell line-derived xenograft (CDX) model.[16][17]
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Human cancer cell line (e.g., MV-4-11 for a leukemia model)[9]
-
Immunodeficient mice (e.g., athymic nude or SCID)[18]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[16]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., at doses of 3, 6, and 9 mg/kg) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).[9]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like p-RNAP II and MCL-1).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action. Its ability to induce apoptosis in cancer cells, particularly those of hematologic origin, by suppressing the transcription of key survival proteins makes it a promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound and other selective CDK9 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. assayquant.com [assayquant.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. xenograft.org [xenograft.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Selective CDK9 Inhibitor LY2857785: A Technical Guide to its Impact on RNAP II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus of this document is to elucidate the compound's mechanism of action, specifically its effect on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical process in transcriptional regulation. This guide will detail the quantitative impact of this compound on kinase activity and cellular processes, provide comprehensive experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of P-TEFb and RNAP II Phosphorylation
This compound is a Type I reversible and competitive ATP kinase inhibitor that demonstrates high potency and selectivity for CDK9.[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAP II, primarily at the Serine 2 (Ser2) position of the heptapeptide repeat (YSPTSPS).[3] This phosphorylation event is a key signal for the release of paused RNAP II from the promoter-proximal region, allowing for the synthesis of full-length mRNA transcripts.
By competitively binding to the ATP pocket of CDK9, this compound effectively blocks this phosphorylation event. The inhibition of RNAP II Ser2 phosphorylation leads to a global shutdown of transcriptional elongation, which in turn results in the downregulation of short-lived anti-apoptotic proteins, such as MCL1, and ultimately induces apoptosis in cancer cells.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various kinases and its effect on RNAP II phosphorylation in cellular contexts.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Source(s) |
| CDK9 | 0.011 | [1][2] |
| CDK8 | 0.016 | [2] |
| CDK7 | 0.246 | [2] |
Table 2: Cellular Activity of this compound on RNAP II Phosphorylation and Cell Viability
| Cell Line | Assay | IC50 (µM) | Source(s) |
| U2OS | CTD Ser2 Phosphorylation | 0.089 | [2] |
| U2OS | CTD Ser5 Phosphorylation | 0.042 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on RNAP II phosphorylation.
In Vitro CDK9 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from a generalized Adapta™ assay procedure and is suitable for determining the IC50 of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647-labeled ADP Tracer
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP
-
RNAP II CTD-derived peptide substrate
-
This compound
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.
-
Kinase/Substrate Addition: Prepare a mix of CDK9/Cyclin T1 enzyme and the CTD peptide substrate in Kinase Buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in Kinase Buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the Adapta™ Detection Mix containing the Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP Tracer in TR-FRET Dilution Buffer. Add 5 µL of the Detection Mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for RNAP II Phosphorylation
This protocol describes the analysis of RNAP II phosphorylation in cultured cells treated with this compound.
Materials:
-
U2OS cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RNAP II CTD repeat YSPTSPS (phospho S2)
-
Rabbit anti-RNAP II CTD repeat YSPTSPS (phospho S5)
-
Mouse anti-RNAP II (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated RNAP II signals to the total RNAP II signal and the loading control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft (e.g., a human leukemia or solid tumor line)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., daily, twice daily).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At specific time points after the final dose, a subset of tumors can be harvested to assess the level of RNAP II phosphorylation by Western blot or immunohistochemistry to confirm target engagement.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for final weight measurement and further analysis.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze the body weight data for any signs of toxicity.
Conclusion
This compound is a highly effective and selective inhibitor of CDK9 that exerts its biological effects through the potent suppression of RNAP II CTD phosphorylation, particularly at the Ser2 position. This action leads to the inhibition of transcriptional elongation and subsequent induction of apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biological processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
The CDK9 Inhibitor LY2857785: A Technical Guide to its Mechanism of Action and Induction of MCL-1 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This targeted depletion of MCL-1 is a primary mechanism through which this compound induces apoptosis in a variety of hematological and solid tumor cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in MCL-1 protein degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a reversible, type I kinase inhibitor that demonstrates high potency against transcriptional CDKs, particularly CDK9, CDK8, and to a lesser extent, CDK7.[1][2][3] Its primary mechanism of action involves the inhibition of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) phosphorylation, a critical step for the transition from transcriptional initiation to productive elongation.[4][5] This leads to the transcriptional silencing of genes with short-lived mRNAs, including key survival proteins like MCL-1 and XIAP.[5][6] The resulting decrease in MCL-1 levels sensitizes cancer cells to apoptosis, making CDK9 inhibition an attractive therapeutic strategy, especially in hematologic malignancies.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| CDK9 | 11 | [1][2] |
| CDK8 | 16 | [1][2] |
| CDK7 | 246 | [1][2] |
| CDK1 | 241 | [3] |
| Other Kinases (5 total) | < 100 | [1][3] |
| Other Kinases (14 total) | < 1000 | [1][3] |
Table 2: Cellular Activity of this compound in U2OS Osteosarcoma Cells
| Cellular Target/Process | IC50 (µM) | Reference |
| CTD P-Ser2 Inhibition | 0.089 | [1][3] |
| CTD P-Ser5 Inhibition | 0.042 | [1][3] |
| G2-M Cell Cycle Increase | 0.135 (EC50) | [1][3] |
Table 3: Anti-proliferative and Apoptotic Activity of this compound in Cancer Cell Lines
| Cell Line | Histology | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Cell Proliferation | 8 | 0.04 | [1][7] |
| RPMI8226 | Multiple Myeloma | Cell Proliferation | 8 | 0.2 | [1][7] |
| L363 | Multiple Myeloma | Cell Proliferation | 8 | 0.5 | [1][7] |
| L363 | Multiple Myeloma | Apoptosis | 8 | 0.5 | [1] |
| Various Solid Tumors | 13 histologies | Soft-Agar Colony Formation | - | 0.22 (mean) | [7] |
Mechanism of Action: Linking this compound to MCL-1 Degradation
The primary mechanism by which this compound leads to a reduction in MCL-1 protein levels is through the transcriptional inhibition of the MCL1 gene.[4][8] MCL-1 is a protein with a very short half-life, on the order of 30 minutes, making its cellular levels highly dependent on continuous transcription and translation.[8]
Transcriptional Inhibition via CDK9
CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the Serine 2 residue of the RNAP II CTD.[9] This phosphorylation event is crucial for releasing paused RNAP II from the promoter region of genes, allowing for productive transcript elongation.[9] this compound, by inhibiting CDK9, prevents this phosphorylation, leading to a stall in the transcription of genes that are highly dependent on this regulatory step, including MCL1.[4][10] The subsequent lack of new MCL1 mRNA and protein synthesis, coupled with the intrinsically rapid turnover of the existing MCL-1 protein pool, results in a swift and dramatic decrease in cellular MCL-1 levels, thereby triggering the intrinsic apoptotic pathway.[4][8]
General MCL-1 Protein Degradation Pathways
While the primary effect of this compound on MCL-1 is at the transcriptional level, it is important for researchers to be aware of the post-translational mechanisms that govern MCL-1 stability, as these pathways contribute to its short half-life. MCL-1 protein degradation is a tightly regulated process involving phosphorylation and subsequent ubiquitination.[11][12][13] Key kinases such as Glycogen Synthase Kinase 3 (GSK3) and the c-Jun N-terminal Kinase (JNK) can phosphorylate MCL-1, creating a phosphodegron that is recognized by E3 ubiquitin ligases like Mule/ARF-BP1, β-TrCP, and FBW7.[11][12][13][14] This leads to polyubiquitination and proteasomal degradation of MCL-1.[14] Conversely, the PI3K/AKT signaling pathway can inhibit GSK3, thereby promoting MCL-1 stability.[11][12]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound-induced apoptosis via CDK9 inhibition and MCL-1 downregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Apoptosis Pathway Induced by LY2857785: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent, reversible, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDKs are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[3][4] Specifically, CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for the elongation phase of transcription by RNA Polymerase II (RNAP II).[5][6] Dysregulation of CDK9 activity is implicated in the pathogenesis of various malignancies, particularly hematologic cancers, making it a compelling target for therapeutic intervention.[3][7] Preclinical studies have demonstrated that this compound exhibits significant antitumor efficacy by inducing apoptosis in a range of cancer cell lines.[8] This document provides an in-depth technical overview of the molecular pathway through which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of CDK9.[1] This inhibition prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of the large subunit of RNAP II, a critical step for the transition from abortive to productive transcriptional elongation.[8][9] this compound also demonstrates inhibitory activity against other transcriptional kinases, CDK8 and CDK7, but with lower potency compared to CDK9.[4][7]
The consequence of inhibiting transcriptional elongation is the rapid depletion of proteins with short half-lives. Many of these short-lived proteins are critical for cancer cell survival, including key anti-apoptotic regulators and oncogenes.[4] By suppressing the transcription of these essential genes, this compound effectively triggers a cellular stress response that culminates in programmed cell death.[8]
The this compound-Induced Apoptosis Pathway
The induction of apoptosis by this compound is a direct consequence of its transcriptional inhibitory activity. The pathway is primarily initiated through the intrinsic, or mitochondrial, route of apoptosis, driven by the downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1).
-
Inhibition of CDK9 and Transcriptional Suppression : this compound binds to the ATP pocket of CDK9, preventing the phosphorylation of RNAP II at Serine 2 (Ser2) and Serine 5 (Ser5) residues within the CTD.[3][10] This leads to a global suppression of transcriptional elongation.
-
Downregulation of Anti-Apoptotic Proteins : The transcription of several key survival proteins is highly dependent on continuous CDK9 activity. Consequently, treatment with this compound leads to a dramatic and rapid decrease in the protein levels of MCL-1, a critical anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family.[5][8][11] The levels of other survival proteins, such as the oncoprotein c-Myc and the X-linked inhibitor of apoptosis protein (XIAP), are also significantly reduced.[2][10][11]
-
Activation of the Intrinsic Apoptotic Cascade : MCL-1 functions by sequestering pro-apoptotic Bcl-2 family proteins like Bak and Bax.[12][13] The depletion of MCL-1 frees these pro-apoptotic effectors, allowing them to oligomerize on the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[14][15]
-
Caspase Activation : In the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome, which recruits and activates the initiator caspase, Caspase-9.[16][17] Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[11][16]
-
Execution of Apoptosis : Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly(ADP-ribose) polymerase (PARP).[5][11] This systematic dismantling of the cell results in the characteristic morphological features of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Kinase and Cellular Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| CDK9 | Enzymatic | 0.011 | - | [4][7] |
| CDK8 | Enzymatic | 0.016 | - | [4][7] |
| CDK7 | Enzymatic | 0.246 | - | [4][7] |
| RNAP II p-Ser2 | Cellular | 0.089 | U2OS | [3] |
| RNAP II p-Ser5 | Cellular | 0.042 | U2OS |[3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 8 | 0.04 | [3] |
| RPMI8226 | Multiple Myeloma | 8 | 0.2 | [3] |
| L363 | Multiple Myeloma | 8 | 0.5 | [3] |
| U2OS | Osteosarcoma | 24 | 0.05 | [3] |
| HCT116 | Colon Carcinoma | 24 | 0.03 | [3] |
| A549 | Lung Carcinoma | 24 | 0.01 |[3] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Exposure Time (h) | Assay | IC50 (µM) | Reference |
|---|
| L363 | Multiple Myeloma | 8 | Apoptosis | 0.5 |[3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound-induced apoptosis pathway are provided below.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials : 96-well opaque-walled cell culture plates, cancer cell lines, complete culture medium, this compound compound stock, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 8, 24, 48, 72 hours).[3]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, cancer cell lines, complete culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer, flow cytometer.
-
Procedure :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the specified duration.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic.[11]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as MCL-1, c-Myc, cleaved Caspase-3, and cleaved PARP.
-
Materials : Cell culture plates, this compound, RIPA lysis buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-MCL-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-RNAPII Ser2, anti-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure :
-
Treat cells with this compound as required.
-
Lyse cells on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Use a loading control like beta-actin to normalize protein levels.[5][11]
-
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion
This compound is a selective CDK9 inhibitor that potently induces apoptosis in cancer cells. Its mechanism of action is centered on the inhibition of transcriptional elongation, leading to the rapid depletion of short-lived survival proteins, most notably the anti-apoptotic protein MCL-1. This event triggers the intrinsic mitochondrial apoptosis pathway, characterized by the activation of Caspase-9 and Caspase-3, ultimately leading to programmed cell death. The well-defined mechanism and potent preclinical activity of this compound underscore the therapeutic potential of targeting CDK9-dependent transcriptional addiction in oncology. The methodologies and data presented in this guide provide a comprehensive framework for researchers investigating this and similar targeted therapeutic agents.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on LY2857785 in Hematologic Malignancies Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of hematologic malignancies. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2][3] Specifically, CDK9, in partnership with its regulatory subunit Cyclin T, forms the positive transcription elongation factor b (P-TEFb).[4][5][6] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for the elongation of transcription for a multitude of genes, including those encoding anti-apoptotic and pro-survival proteins.[5][6][7] In many hematologic malignancies, there is an over-reliance on the continuous transcription of short-lived pro-survival proteins like MCL-1 and MYC, making CDK9 an attractive therapeutic target.[6][8][9] this compound is a novel, potent CDK9 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of hematologic cancers.[1][7]
Mechanism of Action
This compound functions as a selective, reversible ATP-competitive inhibitor of CDK9.[4] Its primary mechanism of action involves the inhibition of CDK9 kinase activity, which leads to a reduction in the phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5) residues.[1][4][7] This inhibition of transcriptional elongation preferentially affects genes with short-lived mRNA and protein products, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.[4][7] The downregulation of these key survival proteins induces cellular stress and ultimately triggers apoptosis in cancer cells.[1][4][7]
Quantitative Data
This compound demonstrates potent inhibition of CDK9 and CDK7 enzymatic activities. The cellular activity of this compound in inhibiting the phosphorylation of the RNAP II CTD at Ser2 and Ser5 residues in U2OS cells correlates with its anti-proliferative effects.[1]
| Target | Assay Type | IC50 (µmol/L) |
| CDK9/Cyclin T1 | Enzymatic | 0.004 |
| CDK7/Cyclin H/MAT1 | Enzymatic | 0.038 |
| P-Ser2 (Cellular) | Cellular (U2OS) | 0.089 |
| P-Ser5 (Cellular) | Cellular (U2OS) | 0.042 |
| Cell Proliferation | Cellular (U2OS) | 0.076 |
Table 1: Kinase and Cellular Inhibitory Activity of this compound. Data sourced from Yin et al., 2014.[1]
This compound exhibits significant anti-proliferative activity across a broad panel of hematologic cancer cell lines, with a geometric mean IC50 of 0.197 µmol/L across 24 cell lines.[1] Acute Myeloid Leukemia (AML) cell lines were among the most sensitive.[1]
| Cell Line | Hematologic Malignancy | IC50 (µmol/L) |
| MV-4-11 | AML | 0.049 |
| OCIAML2 | AML | 0.063 |
| PL21 | AML | 0.072 |
| RPMI8226 | Multiple Myeloma | 0.2 (at 8h) |
| L363 | Multiple Myeloma | 0.5 (at 8h) |
Table 2: Anti-proliferative IC50 Values of this compound in Selected Hematologic Malignancy Cell Lines. Data sourced from Yin et al., 2014.[1]
The anti-proliferative effects of this compound are mediated through the induction of apoptosis. This is evidenced by the time-dependent increase in caspase-3 (CASP-3) expression and TUNEL activity.[1] In hematologic cancer cells, the maximal potency for apoptosis induction was observed at approximately 8 hours of exposure.[1] The compound was also shown to dramatically reduce the levels of the anti-apoptotic proteins MCL-1 and XIAP.[1][10]
| Cell Line | Assay | Time (h) | IC50 (µmol/L) |
| L363 | Apoptosis | 8 | 0.5 |
| MV-4-11 | Apoptosis (CASP-3/TUNEL) | 16-24 | 0.02 - 0.2 |
Table 3: Apoptosis Induction by this compound in Hematologic Cancer Cell Lines. Data sourced from Yin et al., 2014.[1]
In a nude rat xenograft model using the MV-4-11 AML cell line, this compound demonstrated dose-dependent inhibition of CTD P-Ser2.[10] This pharmacodynamic effect correlated with significant anti-tumor growth efficacy.[10]
| Model | Compound | Dose (mg/kg) | Effect |
| MV-4-11 Xenograft (Rat) | This compound | 7 | TED70 (70% Tumor Growth Inhibition) |
| MV-4-11 Xenograft (Rat) | This compound | 10 | TED90 (90% Tumor Growth Inhibition) |
Table 4: In Vivo Anti-tumor Efficacy of this compound. Data sourced from Yin et al., 2014.[10]
Experimental Protocols
-
Objective: To determine the enzymatic inhibitory activity of this compound against various CDKs.
-
Methodology:
-
CDK7 and CDK9 reaction mixtures were prepared containing 10 mmol/L Tris (pH 7.4), 10 mmol/L MgCl2, 0.01% Tween 20, 1 mmol/L DTT, 10 µmol/L ATP, and biotinylated GST-CTD substrate.
-
The reaction was initiated by adding the respective kinase.
-
After incubation, the reaction was stopped, and the phosphorylated substrate was detected using a lanthanide-labeled antibody.
-
IC50 values were calculated from the dose-response curves.
-
-
Objective: To assess the effect of this compound on the proliferation of hematologic cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound was added at various concentrations.
-
After a specified incubation period (e.g., 4 to 24 hours), cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
-
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
-
Methodology (Caspase-3/7 Activity):
-
Cells were treated with this compound for various time points.
-
Caspase-Glo® 3/7 Assay reagent was added to the cells.
-
Luminescence, which is proportional to the amount of caspase activity, was measured using a plate reader.
-
-
Methodology (Western Blot):
-
Cell lysates from treated and untreated cells were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against apoptosis markers such as cleaved PARP, cleaved Caspase-3, MCL-1, and XIAP, followed by a secondary antibody.
-
Protein bands were visualized using chemiluminescence.
-
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human hematologic tumor cells (e.g., MV-4-11) were subcutaneously implanted into immunocompromised nude rats or mice.[1][11]
-
When tumors reached a mean volume of approximately 150 mm³, the animals were randomized into treatment and vehicle control groups.[1]
-
This compound was administered at specified doses and schedules.
-
Tumor volumes and body weights were measured regularly.
-
Treatment efficacy was assessed by calculating the tumor growth inhibition (TGI).
-
Statistical significance was determined using methods such as one-way ANOVA.[1]
-
Logical Relationships and Summary
The preclinical data strongly support a logical cascade where the selective inhibition of CDK9 by this compound leads to the suppression of critical survival signals in hematologic cancer cells, ultimately resulting in apoptotic cell death and tumor growth inhibition.
Conclusion
This compound is a potent CDK9 inhibitor with significant preclinical activity against a range of hematologic malignancies, particularly AML. Its mechanism of action, centered on the transcriptional repression of key survival genes like MCL-1, provides a strong rationale for its therapeutic potential. The in vitro and in vivo data demonstrate that this compound effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. These findings underscore the promise of targeting transcriptional addiction through CDK9 inhibition as a therapeutic strategy in hematologic cancers. Further clinical investigation of selective CDK9 inhibitors like this compound is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase inhibitor therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective CDK9 Inhibitor LY2857785: A Technical Overview for Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived, anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). This mechanism induces apoptosis in various cancer cells, with particularly significant activity observed in hematologic malignancies such as leukemia and lymphoma. Preclinical studies have demonstrated robust anti-tumor efficacy in both in vitro cell lines and in vivo animal models. Despite its promising preclinical profile, the clinical development of this compound was discontinued due to target-related toxicities. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and detailed experimental protocols to support ongoing research in the field of transcriptional regulation in cancer.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the transcriptional machinery of cancer cells. As a selective inhibitor of CDK9, it binds to the ATP pocket of the kinase, preventing the phosphorylation of its key substrates.[1][2]
The primary mechanism involves the following steps:
-
Inhibition of P-TEFb: CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4] this compound inhibits the kinase activity of this complex.
-
Reduced RNAP II Phosphorylation: P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2) and serine 5 (Ser5) residues.[3][5] This phosphorylation is a critical step for releasing RNAP II from promoter-proximal pausing and initiating productive transcript elongation. This compound treatment leads to a significant reduction in both Ser2 and Ser5 phosphorylation.[5][6]
-
Downregulation of Anti-Apoptotic Proteins: The transcription of genes encoding proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, is highly dependent on continuous and efficient transcriptional elongation.[7][8] By inhibiting this process, this compound causes a rapid decrease in the mRNA and protein levels of MCL-1 and MYC.[3][6]
-
Induction of Apoptosis: The depletion of critical survival proteins like MCL-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[1][7] This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[3]
Quantitative Preclinical Data
This compound has demonstrated potent activity across a range of biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Data sourced from multiple studies, highlighting selectivity for CDK9.[2][5][9] |
Table 2: In Vitro Cellular Activity (IC50)
| Cell Line | Histology | Assay Type | IC50 (µM) | Exposure Time (h) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Proliferation | 0.04 | 8 |
| RPMI8226 | Multiple Myeloma | Proliferation | 0.2 | 8 |
| L363 | Multiple Myeloma | Proliferation | 0.5 | 8 |
| L363 | Multiple Myeloma | Apoptosis | 0.5 | 8 |
| U2OS | Osteosarcoma | CTD P-Ser2 Inhibition | 0.089 | N/A |
| U2OS | Osteosarcoma | CTD P-Ser5 Inhibition | 0.042 | N/A |
| U2OS | Osteosarcoma | Proliferation | 0.076 | N/A |
| Data extracted from Yin et al., 2014.[6] |
Table 3: In Vivo Anti-Tumor Efficacy
| Model | Cancer Type | Dosing Schedule | Outcome |
| Orthotopic Murine Model | Leukemia (myr-AKT/Eμ-Myc) | Intravenous | Significant anti-tumor efficacy |
| Xenograft Rat Model | AML (MV-4-11) | Intravenous | Tumor growth inhibition |
| This compound demonstrated significant efficacy in preclinical in vivo models.[6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay (CDK9)
This protocol determines the direct inhibitory effect of this compound on CDK9 kinase activity.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex.
-
Kinase buffer (e.g., 10 mmol/L Tris-HCl, pH 7.5).
-
ATP (at Km concentration for CDK9).
-
Substrate: GST-tagged C-terminal domain (CTD) peptide.
-
This compound, serially diluted in DMSO.
-
³³P-ATP for radioactive detection or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based detection.
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute into the kinase buffer. b. Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 10 µL of the CDK9/Cyclin T1 enzyme and substrate mixture to each well. d. Incubate for 10 minutes at room temperature to allow compound binding. e. Initiate the kinase reaction by adding 10 µL of the ATP solution. f. Incubate the reaction for 60 minutes at 30°C. g. Stop the reaction according to the detection method (e.g., by adding a stop solution). h. Quantify the signal (radioactivity or luminescence), which is proportional to kinase activity.
-
Data Analysis: a. Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of leukemia and lymphoma cell lines.
-
Reagents and Materials:
-
Hematologic cancer cell lines (e.g., MV-4-11 for AML).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent.
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. b. Incubate overnight to allow cells to acclimate. c. Prepare a 2x concentration serial dilution of this compound in culture medium. d. Add 100 µL of the diluted compound to the corresponding wells, resulting in a 1x final concentration. Include DMSO-only wells as a vehicle control. e. Incubate the plate for the desired time period (e.g., 8, 24, 48, or 72 hours) at 37°C and 5% CO₂. f. At the end of the incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: a. Convert luminescence values to the percentage of viable cells relative to the vehicle control. b. Plot the percentage of viability against the log-concentration of this compound. c. Determine the IC50 value using non-linear regression.
Western Blot for Phospho-RNAP II and MCL-1
This protocol is used to confirm the on-target effect of this compound on the CDK9 pathway.
-
Reagents and Materials:
-
Leukemia cells (e.g., MV-4-11).
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer system (wet or semi-dry).
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-phospho-RNAP II (Ser5), anti-MCL-1, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure: a. Culture MV-4-11 cells and treat with various concentrations of this compound (e.g., 0, 0.01, 0.1, 1 µM) for a specified time (e.g., 6-8 hours). b. Harvest cells, wash with cold PBS, and lyse with RIPA buffer. c. Quantify protein concentration using the BCA assay. d. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. e. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. g. Incubate the membrane with primary antibodies overnight at 4°C. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash again and apply ECL substrate. j. Visualize protein bands using a chemiluminescence imaging system.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of CDK9 that effectively induces apoptosis in leukemia and lymphoma models by downregulating MCL-1.[6][10] The comprehensive preclinical data available make it a valuable tool compound for studying the biological consequences of transcriptional inhibition in cancer. Although its clinical development was halted, the insights gained from this compound continue to inform the development of next-generation CDK9 inhibitors with potentially improved therapeutic windows.[4] Future research may focus on identifying predictive biomarkers for sensitivity to CDK9 inhibition and exploring rational combination strategies to overcome potential resistance mechanisms.[11] For instance, combining CDK9 inhibitors with BCL-2 inhibitors like venetoclax has shown synergistic effects in preclinical models of AML.[4][12] The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of targeting transcriptional addiction in hematologic malignancies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Data from A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models (2023) [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of LY2857785 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of cancer therapy. This document details the molecular target, mechanism of action, and preclinical evidence supporting its anti-tumor activity. It further outlines detailed experimental protocols for key validation assays and presents quantitative data in a structured format for ease of comparison.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of various cancers, particularly hematologic malignancies.[1][2] Its primary molecular target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound disrupts the transcription of critical survival genes in cancer cells, leading to cell cycle arrest and apoptosis. This guide serves to provide researchers with the foundational knowledge and practical methodologies to investigate and validate the therapeutic potential of targeting CDK9 with compounds like this compound in cancer cells.
Core Target: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[3] The P-TEFb complex plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2][3] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous cancers, where it contributes to the overexpression of anti-apoptotic proteins and oncogenes, thereby promoting tumor cell survival and proliferation.[4][5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of CDK9.[6] Its mechanism of action in cancer cells involves a cascade of molecular events initiated by the inhibition of CDK9 kinase activity.
-
Inhibition of RNA Polymerase II Phosphorylation: this compound directly inhibits the phosphorylation of the Serine 2 residue within the C-terminal domain (CTD) of RNA Polymerase II by CDK9.[2] This inhibition prevents the release of paused RNAP II from the promoter region of genes, thereby stalling transcriptional elongation.
-
Downregulation of Anti-Apoptotic Proteins: A critical consequence of transcriptional inhibition by this compound is the rapid downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1).[2][7] MCL1 is a member of the BCL-2 family of proteins that is essential for the survival of many cancer cells, and its depletion is a key trigger for apoptosis.[8][9]
-
Induction of Apoptosis: The reduction in MCL1 levels, coupled with the potential downregulation of other survival factors, shifts the cellular balance towards apoptosis.[2] This programmed cell death is the ultimate mechanism by which this compound exerts its anti-tumor effects.
dot
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data on Anti-Tumor Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with particular efficacy in hematologic malignancies. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | < 0.5 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | < 0.5 | [1] |
| K562 | Chronic Myeloid Leukemia | > 0.5 | [1] |
| RPMI-8226 | Multiple Myeloma | 0.2 | [1] |
| L-363 | Multiple Myeloma | 0.5 | [1] |
| U-266 | Multiple Myeloma | < 0.5 | [1] |
| A549 | Non-Small Cell Lung Cancer | > 0.5 | [1] |
| HCT-116 | Colorectal Carcinoma | > 0.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | > 0.5 | [1] |
Experimental Protocols for Target Validation
The following section provides detailed methodologies for key experiments essential for validating the target and mechanism of action of CDK9 inhibitors like this compound.
In Vitro CDK9 Kinase Assay
This assay directly measures the enzymatic activity of CDK9 and its inhibition by a test compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK substrate peptide (e.g., a peptide containing the RNAP II CTD consensus sequence)
-
ATP (at a concentration near the Km for CDK9)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Phospho-RNAP II and MCL1
This technique is used to detect changes in the phosphorylation status of RNAP II and the expression levels of MCL1 protein following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-MCL1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
dot
Caption: Experimental workflow for this compound target validation.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a cell suspension in complete medium and mix it with 0.3% agar in complete medium.
-
Layer the cell-agar mixture on top of the base layer.
-
Treat the cells with different concentrations of this compound by adding it to the medium overlaying the top agar layer.
-
Incubate the plates for 2-3 weeks, replacing the medium with fresh medium containing the drug every 2-3 days.
-
Stain the colonies with crystal violet and count them under a microscope.
-
Assess the effect of this compound on the number and size of colonies formed.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage). Administer vehicle to the control group.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of this compound.
Signaling Pathways
dot
Caption: CDK9 signaling pathway and its inhibition by this compound.
Conclusion
The validation of this compound as a potent and selective inhibitor of CDK9 provides a strong rationale for its continued investigation as a cancer therapeutic. The methodologies outlined in this guide offer a robust framework for researchers to further explore the anti-tumor effects of targeting the CDK9-dependent transcriptional machinery in various cancer contexts. The consistent induction of apoptosis in sensitive cancer cell lines following treatment with this compound underscores the critical reliance of these tumors on CDK9 activity for their survival and highlights the potential of this therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from this compound treatment.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the P-TEFb Complex in LY2857785 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2857785 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a critical regulator of transcriptional elongation. Inhibition of P-TEFb by this compound represents a promising therapeutic strategy in oncology, particularly in hematologic malignancies. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the P-TEFb complex. It includes a summary of its inhibitory activity, detailed experimental methodologies for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to P-TEFb and its Role in Cancer
The Positive Transcription Elongation Factor b (P-TEFb) is a heterodimeric protein complex composed of a catalytic subunit, CDK9, and a regulatory cyclin T subunit (CycT1, T2a, or T2b)[1][2]. P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by RNA Polymerase II (RNAP II)[1][3]. This is achieved through the phosphorylation of two key substrates: the C-terminal domain (CTD) of the largest subunit of RNAP II, primarily on Serine 2 (Ser2) residues, and negative elongation factors such as the DRB-sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF)[1][2].
In many cancers, there is a heightened dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and oncoproteins like MYC[2][4]. The expression of these critical survival genes is highly reliant on P-TEFb activity. Consequently, the inhibition of P-TEFb has emerged as an attractive therapeutic strategy to selectively induce apoptosis in cancer cells.
This compound: A Potent and Selective P-TEFb Inhibitor
This compound is a type I reversible and competitive ATP kinase inhibitor that demonstrates high potency and selectivity for CDK9[5][6][7]. By targeting the ATP-binding pocket of CDK9, this compound effectively abrogates the kinase activity of the P-TEFb complex. This leads to a significant reduction in the phosphorylation of the RNAP II CTD, thereby impeding transcriptional elongation of sensitive genes[5][6]. The subsequent decrease in the levels of crucial survival proteins, most notably MCL-1, triggers the intrinsic apoptotic pathway in cancer cells[5].
Quantitative Inhibitory Activity of this compound
The following tables summarize the in vitro and cellular inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 (µM) |
| CDK9 | 0.011 |
| CDK8 | 0.016 |
| CDK7 | 0.246 |
| CDK1 | 0.241 |
Data sourced from multiple studies[5][7][8].
Table 2: Cellular Activity of this compound.
| Assay | Cell Line | IC50 (µM) |
| RNAP II CTD Ser2 Phosphorylation Inhibition | U2OS | 0.089 |
| RNAP II CTD Ser5 Phosphorylation Inhibition | U2OS | 0.042 |
| Cell Proliferation Inhibition (24h) | U2OS | 0.05 |
| Cell Proliferation Inhibition (24h) | HCT116 | 0.03 |
| Cell Proliferation Inhibition (24h) | A549 | 0.01 |
| Cell Proliferation Inhibition (8h) | MV-4-11 | 0.04 |
| Cell Proliferation Inhibition (8h) | RPMI8226 | 0.2 |
| Cell Proliferation Inhibition (8h) | L363 | 0.5 |
| Apoptosis Induction (8h) | L363 | 0.5 |
Data sourced from multiple studies[5][7][8].
P-TEFb Signaling Pathway and Intervention by this compound
The activity of the P-TEFb complex is tightly regulated. In an inactive state, P-TEFb is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes the 7SK snRNA and HEXIM1 protein[1][9]. Upon cellular signaling, P-TEFb is released from this inhibitory complex and recruited to gene promoters to facilitate transcriptional elongation.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay for CDK9 Inhibition
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the CDK9/Cyclin T1 complex.
Methodology:
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the RNAP II CTD), ATP, and this compound at various concentrations.
-
Procedure: The kinase reaction is initiated by incubating the CDK9/Cyclin T1 enzyme with the peptide substrate and a range of this compound concentrations in a kinase reaction buffer. The reaction is started by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays involving [γ-³²P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for RNAP II CTD Phosphorylation
Objective: To assess the ability of this compound to inhibit the phosphorylation of the RNAP II CTD in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U2OS, MV-4-11) are cultured to a suitable confluency.
-
Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 2-8 hours).
-
Protein Extraction: Following treatment, cells are lysed, and total protein is extracted.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated RNAP II CTD (Ser2 and Ser5) and total RNAP II CTD (as a loading control).
-
Detection and Quantification: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of phosphorylated to total RNAP II CTD is calculated.
-
Data Analysis: The percentage of inhibition of phosphorylation is determined for each concentration of this compound, and the cellular IC50 is calculated.
Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 8, 24, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay
Objective: To determine the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Treatment: Cancer cells are treated with various concentrations of this compound for a specified time.
-
Apoptosis Detection: Apoptosis can be detected by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI exclusion)[10][11].
-
Caspase-3/7 Activity Assay: A luminogenic or fluorogenic substrate for activated caspase-3 and -7 is added to the treated cells. The signal, which is proportional to caspase activity, is measured to quantify apoptosis.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA[12].
-
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition and compared to the vehicle control. An EC50 for apoptosis induction can be calculated.
References
- 1. P-TEFb as A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
The Impact of LY2857785 on Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, contributing to the sustained expression of anti-apoptotic proteins and oncogenes, thereby promoting cancer cell survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on cancer cell survival, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound has demonstrated significant anti-tumor efficacy in preclinical models of hematologic malignancies and solid tumors by inducing apoptosis and autophagy. This document serves as a comprehensive resource for researchers and drug development professionals investigating CDK9 inhibition as a therapeutic strategy in oncology.
Core Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-cancer effects by selectively targeting CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb)[1][2][3]. P-TEFb is crucial for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 (Ser2) position, as well as negative elongation factors such as DSIF and NELF[1][3][4]. This phosphorylation event releases the polymerase from promoter-proximal pausing, allowing for the transcription of downstream gene targets[4].
Many of these downstream targets are short-lived proteins critical for cancer cell survival, including the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) and the oncogene c-Myc[5][6][7]. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global transcriptional suppression of these key survival genes[5][6]. The subsequent downregulation of proteins like MCL-1 and c-Myc triggers programmed cell death (apoptosis) in cancer cells[5][6].
Quantitative Analysis of Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines, with particular efficacy observed in hematologic malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Hematologic Malignancies | ||||
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.049 | Propidium Iodide Assay | [6] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 0.063 | Propidium Iodide Assay | [6] |
| PL-21 | Acute Myeloid Leukemia (AML) | 0.072 | Propidium Iodide Assay | [6] |
| RPMI-8226 | Multiple Myeloma | 0.200 | Not Specified | [1] |
| L363 | Multiple Myeloma | 0.500 | Not Specified | [1] |
| Solid Tumors | ||||
| U2OS | Osteosarcoma | 0.076 | Proliferation Assay | [1] |
| Panel Average | Various Solid Tumors | 0.22 | Soft-Agar Colony Formation | [6] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the CDK9-mediated transcriptional regulation pathway. Inhibition of this pathway has downstream consequences on cell survival and apoptosis pathways.
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing transcriptional elongation and leading to apoptosis.
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology (Modified Propidium Iodide Assay): [6]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Cell Lysis and Staining: Lyse the cells and stain the nuclei with propidium iodide.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Methodology (Soft-Agar Colony Formation Assay): [6]
-
Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Cell-Agar Layer: Mix cells (e.g., 8,000 cells/well) with 0.3% agar in culture medium containing various concentrations of this compound.
-
Incubation: Overlay the cell-agar layer onto the base layer and incubate for 10-14 days until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using an automated colony counter.
-
Data Analysis: Determine the IC50 based on the reduction in colony number compared to the vehicle control.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology (Annexin V/Propidium Iodide Staining): [5]
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Methodology (Western Blot for Apoptosis Markers): [5]
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
Autophagy Assay
Objective: To assess the induction of autophagy in cancer cells treated with this compound.
Methodology (LC3-II Western Blot): [2][5]
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them as described for the apoptosis Western blot.
-
Immunoblotting: Perform Western blotting using a primary antibody specific for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is an indicator of autophagy.
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical evaluation of this compound's anti-cancer activity.
Conclusion and Future Directions
This compound is a promising therapeutic agent that effectively targets the transcriptional machinery of cancer cells, leading to a reduction in the expression of key survival proteins and subsequent cell death. Its potent activity, particularly in hematologic malignancies, warrants further clinical investigation. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for such future endeavors.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LY2857785 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and subsequently induces apoptosis in various cancer cells.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its effects on cell proliferation, apoptosis, and target engagement.
Data Presentation
Kinase Inhibitory Profile of this compound
This compound demonstrates high selectivity for CDK9, with notable activity against other transcriptional kinases like CDK8 and CDK7.[1][2][4]
| Kinase Target | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Table 1: Biochemical IC50 values of this compound against key transcriptional CDKs. Data sourced from enzymatic assays.[1][2][4] |
A broader screening against a panel of 114 protein kinases revealed that only five other kinases were inhibited with an IC50 of less than 100 nM, highlighting the selectivity of this compound.[2][4]
Cellular Activity of this compound in Cancer Cell Lines
This compound effectively inhibits cell proliferation and target phosphorylation in a variety of cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time (hours) |
| MV-4-11 | Acute Myeloid Leukemia | Cell Proliferation (CellTiter-Glo) | 0.04 | 8 |
| RPMI8226 | Multiple Myeloma | Cell Proliferation (CellTiter-Glo) | 0.2 | 8 |
| L363 | Multiple Myeloma | Cell Proliferation (CellTiter-Glo) | 0.5 | 8 |
| U2OS | Osteosarcoma | Cell Proliferation | 0.076 | Not Specified |
| HCT116 | Colorectal Carcinoma | Cell Proliferation | 0.03 | 24 |
| A549 | Lung Carcinoma | Cell Proliferation | 0.01 | 24 |
| U2OS | Osteosarcoma | CTD P-Ser2 Inhibition | 0.089 | Not Specified |
| U2OS | Osteosarcoma | CTD P-Ser5 Inhibition | 0.042 | Not Specified |
| L363 | Multiple Myeloma | Apoptosis Induction | 0.5 | 8 |
| Table 2: In vitro cellular activity of this compound in various cancer cell lines.[1][2] |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for assessing the effect of this compound on the proliferation of hematologic and solid tumor cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MV-4-11, RPMI8226, L363)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., MV-4-11, RPMI8226, L363), seed cells at a density of 5,000-10,000 cells/well in 90 µL of complete culture medium in an opaque-walled 96-well plate.
-
For adherent cells, seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 10 µM.
-
Add 10 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 8, 24, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines (e.g., L363)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overgrowth during the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle control for the desired time (e.g., 8 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and suspension cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
RNAP II CTD Ser2 Phosphorylation Inhibition Assay (Western Blot)
This protocol details the assessment of this compound's effect on the phosphorylation of RNA Polymerase II C-terminal domain at Serine 2.
Materials:
-
Cancer cell lines (e.g., U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-MCL-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a dose-range of this compound for a specified time (e.g., 4 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated RNAP II and MCL-1 signals to total RNAP II and the loading control, respectively.
-
Signaling Pathway
References
LY2857785: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), with additional activity against CDK8 and CDK7.[1][2][3] As a transcriptional regulator, CDK9 plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step in transcriptional elongation.[2][4] Inhibition of CDK9 by this compound leads to a reduction in the phosphorylation of RNAP II, resulting in the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and XIAP, ultimately inducing apoptosis in various cancer cell lines.[5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended working concentrations and methodologies for key experiments.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| CDK9 | 11 | [1][5] |
| CDK8 | 16 | [1][2] |
| CDK7 | 246 | [1][2] |
Cellular Activity of this compound in U2OS Osteosarcoma Cells
| Cellular Target/Process | IC50 (µM) | Reference |
| CTD P-Ser2 Inhibition | 0.089 | [1][4] |
| CTD P-Ser5 Inhibition | 0.042 | [1][4] |
| Cell Proliferation Inhibition | 0.076 | [4] |
Cell Proliferation Inhibition (IC50) of this compound in Various Cancer Cell Lines (8-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) | Reference | |---|---|---| | MV-4-11 | Biphenotypic B-myelomonocytic leukemia | 0.04 |[1][4] | | RPMI8226 | Myeloma | 0.2 |[1][4] | | L363 | Multiple Myeloma | 0.5 |[1][4] | | Patient-Derived Solid Tumor Cell Lines (mean) | Colon, non-small cell lung, prostate cancer | 0.22 |[8] | | Patient-Derived Hematologic Tumor Cell Lines (mean) | Acute lymphoblastic leukemia, multiple myeloma | 0.197 |[8] |
Apoptosis Induction by this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| L363 | Multiple Myeloma | 0.5 | 8 hours | [1][4] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb).[2] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of key survival proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for LY2857785 in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] It also demonstrates inhibitory activity against CDK8 and CDK7 at slightly higher concentrations.[2][3][5][6] The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to the downregulation of short-lived anti-apoptotic proteins, such as MCL1, and subsequently inducing apoptosis in various cancer cell lines, including the human osteosarcoma cell line U2OS.[1][4][7] These application notes provide detailed protocols for utilizing this compound to study its effects on U2OS cells, including cell viability, apoptosis, and signaling pathway modulation.
Data Presentation
The following tables summarize the quantitative data available for this compound in U2OS cells.
Table 1: In Vitro Inhibitory Activity of this compound in U2OS Cells
| Parameter | IC50 Value (µM) | Reference |
| CTD P-Ser2 Inhibition | 0.089 | [2][3][7] |
| CTD P-Ser5 Inhibition | 0.042 | [2][3][7] |
| Cell Proliferation Inhibition | 0.076 | [7] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 Value (µM) | Reference |
| CDK9 | 0.011 | [1][2][3][5] |
| CDK8 | 0.016 | [2][3][5][6] |
| CDK7 | 0.246 | [2][3][5][6] |
Signaling Pathway
This compound primarily targets the CDK9-mediated transcriptional regulation pathway. A simplified diagram of this pathway is presented below.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
U2OS Cell Culture
A foundational requirement for all subsequent experiments is the proper maintenance of U2OS cells.
Materials:
-
U2OS cell line (ATCC HTB-96)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U2OS cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a 37°C incubator with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of U2OS cells.
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
U2OS cells
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration range should bracket the known IC50 value (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of key components of the CDK9 signaling pathway.
Caption: Workflow for Western Blot Analysis.
Materials:
-
U2OS cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-phospho-RNAP II Ser5, anti-MCL1, anti-cleaved Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells per well. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for 8 to 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in U2OS cells.
Materials:
-
U2OS cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates as described for Western blotting. Treat with this compound for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach with Trypsin-EDTA. Combine with the floating cells from the medium. Centrifuge and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Disclaimer
These protocols are intended for research use only. The provided concentrations and incubation times are suggestions and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for LY2857785 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the selective CDK9 inhibitor, LY2857785, in animal models for preclinical anti-cancer research. The information compiled is based on established methodologies and aims to ensure reproducible and reliable experimental outcomes.
Overview of this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1)[1][2][3]. This disruption of pro-survival signaling induces apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly in hematologic malignancies and some solid tumors.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in animal models.
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Details | Animal Model(s) | Reference(s) |
| Administration Route | Intravenous (i.v.) bolus or infusion | Mice, Rats | [4] |
| Vehicle | 0.9% NaCl (Normal Saline) | Mice, Rats | |
| Dosage Range | 7 - 10 mg/kg (rats); 8 mg/kg (mice) | Nude rats, Nude mice | [4] |
| Dosing Frequency | Dependent on experimental design | N/A | |
| Injection Volume | 0.2 mL (mice); 0.6 mL (rats) | Mice, Rats |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dose and Schedule | Outcome | Reference(s) |
| AML (MV-4-11) | Nude Mice | 8 mg/kg (i.v. bolus) | Significant tumor regression | [4] |
| AML (MV-4-11) | Nude Rats | 7 mg/kg (TED70), 10 mg/kg (TED90) | Dose-dependent CTD P-Ser2 inhibition | [4] |
| Colorectal (HCT116) | Nude Mice | 8 mg/kg (TED70) | Significant CTD P-Ser2 inhibition | [4] |
| Adult T-cell Leukemia/Lymphoma | NOD/SCID Mice | Not Specified | Significant decrease in tumor growth | [5] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDK9, a critical kinase in the regulation of transcription. The following diagram illustrates the CDK9 signaling pathway and the impact of this compound.
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (Normal Saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of sterile 0.9% NaCl solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Cancer cell line of interest (e.g., MV-4-11 for AML)
-
Matrigel (optional, for some cell lines)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound formulation
-
Vehicle control (0.9% NaCl)
Experimental Workflow Diagram:
Caption: General experimental workflow for an in vivo efficacy study.
Detailed Protocol:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound intravenously (e.g., via tail vein injection) at the desired dose and schedule.
-
Administer the vehicle control (0.9% NaCl) to the control group using the same volume and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight of the animals regularly (e.g., 2-3 times per week).
-
The experiment is typically terminated when tumors in the control group reach a specific size, or if signs of toxicity (e.g., significant body weight loss) are observed.
-
-
Tumor and Tissue Collection:
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Portions of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-RNAP II, MCL-1) or fixed in formalin for histopathological analysis.
-
Conclusion
These application notes provide a comprehensive guide for the administration of this compound in preclinical animal models. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data for the evaluation of this promising anti-cancer agent. Researchers should always conduct their experiments in accordance with their institution's animal care and use committee guidelines.
References
- 1. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing LY2857785 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of LY2857785 stock solutions for in vitro and in vivo studies.
Abstract: this compound is a potent and reversible ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), with significant activity against other transcriptional kinases like CDK8 and CDK7.[1][2] Accurate and reproducible experimental results rely on the proper preparation of stock solutions. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO), including information on its chemical properties, solubility, storage conditions, and safety precautions.
Compound Information and Properties
Properly understanding the physicochemical properties of this compound is crucial for its effective use in experiments. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 448.60 g/mol | [1][3][4] |
| Chemical Formula | C₂₆H₃₆N₆O | [1][3][4] |
| CAS Number | 1619903-54-6 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 10 mg/mL (22.29 mM) to 23 mg/mL (51.27 mM) | [1][2] |
| Notes on Solubility | The use of fresh, anhydrous DMSO is critical, as hygroscopic DMSO can significantly reduce solubility.[1][2] Gentle warming and sonication may be required to achieve complete dissolution.[1] |
Safety Precautions
This compound is a potent bioactive molecule. Users should handle the compound with care, adhering to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste materials containing this compound according to institutional and local regulations for hazardous chemical waste.[6]
-
SDS: Always review the Safety Data Sheet (SDS) provided by the supplier before use.
Experimental Protocol for Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
Materials and Equipment:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath or heating block (optional)
Protocol Steps:
-
Pre-Weighing Preparation:
-
Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Ensure that a fresh or properly stored anhydrous DMSO stock is used.
-
-
Calculation of Required Mass:
-
Use the following formula to calculate the mass of this compound needed to prepare a stock solution of a desired concentration and volume.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 1 mL x 10 mmol/L x 448.60 g/mol = 4.486 mg
-
-
-
Dissolution Procedure:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Troubleshooting: If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or warm the solution gently to 37-50°C for a short period, vortexing intermittently until the solution is clear.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed microcentrifuge tubes or cryovials.[8]
-
Store the aliquots as recommended in Table 2.
-
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Stability Period | Best Practices |
| Solid Powder | -20°C | Up to 3 years[1] | Keep in a desiccated environment. |
| Stock Solution in DMSO | -20°C | Up to 1 year[1] | For frequent use. Avoid more than 3-5 freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 2 years[1] | Recommended for long-term storage. |
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the CDK9 pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Probing CDK9 Activity with LY2857785 using Western Blot for Phosphorylated RNA Polymerase II (Ser2)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. RNA polymerase II CTD repeat YSPTSPS (pSer2) Antibody (A88927) [antibodies.com]
- 9. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Detection Following LY2857785 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to detecting and quantifying apoptosis induced by the selective CDK9 inhibitor, LY2857785. The protocols outlined below are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development assessing its efficacy as a potential anti-cancer therapeutic.
Introduction to this compound-Induced Apoptosis
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of short-lived anti-apoptotic proteins. By inhibiting CDK9, this compound effectively downregulates the expression of key survival proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and the proto-oncogene c-Myc.[1][2][3] This disruption of pro-survival signaling cascades ultimately leads to the induction of programmed cell death, or apoptosis, in cancer cells. The apoptotic process is characterized by a series of morphological and biochemical changes, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell surface.[1][2][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory concentrations and time-dependent effects of this compound on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 | 8 |
| RPMI8226 | Multiple Myeloma | 0.2 | 8 |
| L363 | Multiple Myeloma | 0.5 | 8 |
| U2OS | Osteosarcoma | 0.089 (for P-Ser2 inhibition) | Not Specified |
Data sourced from MedchemExpress.com[4]
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Annexin V Positive Cells (%) |
| L363 | 0.5 | 8 | Maximal potency reached |
| S1T | 1 | 24 | 92.6 |
| MT-1 | 1 | 24 | 94.4 |
| MT-2 | 1 | 24 | 61.8 |
| Jurkat | 1 | 24 | 78.6 |
Data for L363 cells sourced from MedchemExpress.com[4]. Data for S1T, MT-1, MT-2, and Jurkat cells sourced from a 2023 study on Adult T-Cell Leukemia/Lymphoma.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis.
Caption: Workflow for treating cells with this compound and subsequent analysis of apoptosis using various assays.
Experimental Protocols
The following are detailed protocols for key experiments to detect apoptosis after this compound treatment.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a DMSO vehicle control for desired time points (e.g., 8, 12, 24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the media, wash once with PBS, and detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Rabbit anti-MCL-1
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or chamber slides and treat with this compound and controls as described in the Annexin V protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Follow the specific instructions of the commercial TUNEL assay kit. Generally, this involves:
-
Incubating the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Rinsing the cells with PBS.
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence (typically green or red, depending on the labeled dUTP).
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
-
These detailed application notes and protocols provide a robust framework for investigating apoptosis induced by this compound. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential as an anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TUNEL Assay in LY2857785-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 by this compound disrupts the transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1), leading to the induction of apoptosis in various cancer cell lines. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis, and is therefore a valuable tool for quantifying the cytotoxic effects of this compound. These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for utilizing the TUNEL assay to assess this compound-induced cell death.
Mechanism of Action: this compound-Induced Apoptosis
This compound, as a selective CDK9 inhibitor, functions by competitively binding to the ATP-binding pocket of CDK9. This inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2. The lack of RNAPII phosphorylation prevents the transition from transcriptional initiation to productive elongation. Consequently, the transcription of genes with short-lived mRNA transcripts, including those encoding crucial survival proteins like MCL-1 and the proto-oncogene c-Myc, is suppressed. The downregulation of these anti-apoptotic factors shifts the cellular balance towards apoptosis, leading to the activation of the intrinsic apoptotic pathway, caspase cleavage, and ultimately, DNA fragmentation.
Data Presentation
The following table represents exemplar data demonstrating the quantification of apoptosis using the TUNEL assay in cancer cells treated with a CDK9 inhibitor. While specific quantitative data for this compound with a TUNEL assay is not publicly available, data from studies with the CDK inhibitor SNS-032 shows a significant increase in TUNEL-positive cells upon treatment, indicating DNA fragmentation and apoptosis.[1]
| Cell Line | Treatment | Concentration (nM) | Duration (hours) | % TUNEL-Positive Cells (Mean ± SD) |
| MCF-7 | Vehicle Control | - | 24 | 3.5 ± 1.2 |
| MCF-7 | SNS-032 | 400 | 24 | 28.7 ± 4.5 |
| MDA-MB-435 | Vehicle Control | - | 24 | 4.1 ± 1.5 |
| MDA-MB-435 | SNS-032 | 400 | 24 | 35.2 ± 5.1 |
Note: This data is representative and based on findings for the CDK inhibitor SNS-032, which, like this compound, induces apoptosis.[1] Researchers should generate their own data for this compound in their specific cell models.
Experimental Protocols
Protocol: TUNEL Assay for Cultured Cells Treated with this compound
This protocol provides a general framework for performing a TUNEL assay on adherent or suspension cells treated with this compound. It is recommended to use a commercially available TUNEL assay kit and follow the manufacturer's instructions, adapting as necessary.
Materials:
-
Cultured cells (adherent or suspension)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
DNase I (for positive control)
-
Nuclease-free water
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips (for adherent cells) or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Experimental Workflow:
References
Application Notes and Protocols for Measuring MCL-1 Expression Following LY2857785 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator. Inhibition of CDK9 by this compound leads to the downregulation of short-lived messenger RNAs (mRNAs), including that of MCL1. This results in the depletion of the MCL-1 protein, thereby promoting apoptosis in cancer cells. These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on MCL-1 expression at both the mRNA and protein levels.
Signaling Pathway of this compound-Mediated MCL-1 Downregulation
This compound exerts its effect on MCL-1 expression through the inhibition of the positive Transcription Elongation Factor b (P-TEFb), of which CDK9 is the catalytic subunit. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a critical step for productive transcription elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a stall in transcriptional elongation, particularly of genes with short-lived mRNAs like MCL1 and MYC. The subsequent decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis.
Application Notes and Protocols for In Vivo Pharmacology Studies of LY2857785
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from abortive to productive transcription elongation.[3][4] In many cancers, there is a dysregulation of transcriptional processes, leading to the overexpression of anti-apoptotic proteins and oncogenes.[5] By inhibiting CDK9, this compound effectively reduces the phosphorylation of RNAP II, leading to a decrease in the levels of short-lived anti-apoptotic proteins like MCL-1 and XIAP, ultimately inducing apoptosis in cancer cells.[3][4][6] These application notes provide a comprehensive overview of the in vivo pharmacology of this compound, including detailed experimental protocols and key quantitative data to guide researchers in their preclinical studies.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9 | 11[2][3] |
| CDK8 | 16[2][3] |
| CDK7 | 246[2][3] |
Table 2: In Vitro Cellular Activity of this compound in U2OS Cells
| Assay | IC50 (µM) |
| CTD P-Ser2 Inhibition | 0.089[7] |
| CTD P-Ser5 Inhibition | 0.042[7] |
| Cell Proliferation Inhibition | 0.076[7] |
Table 3: In Vitro Cell Proliferation Inhibition of this compound in Hematologic Tumor Cell Lines (8-hour exposure)
| Cell Line | IC50 (µM) |
| MV-4-11 | 0.04[7] |
| RPMI8226 | 0.2[7] |
| L363 | 0.5[7] |
Table 4: In Vivo Tumor Growth Inhibition of this compound
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| Nude Mice | MV-4-11 Xenograft | i.v. bolus | Significant inhibition[7] |
| Nude Rats | MV-4-11 Xenograft | 4-hour i.v. infusion | Significant inhibition[7] |
| Nude Rats | U87MG Xenograft | Not specified | Not specified[7] |
| Nude Mice | A375 Xenograft | Not specified | Not specified[7] |
| Nude Mice | HCT116 Xenograft | Not specified | Not specified[7] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the CDK9/Cyclin T1 complex (P-TEFb), which is a crucial regulator of transcriptional elongation.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in mice.
1. Materials:
-
Test Compound: this compound
-
Vehicle: 0.9% NaCl (normal saline), pH 5.5-6.0[7]
-
Cell Line: Human cancer cell line (e.g., MV-4-11, HCT116, A375)[7]
-
Animals: Female athymic nude mice, 6-8 weeks old[7]
-
General Supplies: Sterile syringes and needles, calipers, animal balance, cell culture reagents.
2. Methods:
-
2.1. Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously implant the cells (e.g., 5 x 10^6 cells in 0.2 mL) into the flank of each mouse.
-
-
2.2. Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length x width²) x 0.536.[7]
-
When the mean tumor volume reaches approximately 150-200 mm³, randomize the animals into treatment and vehicle control groups (n=7-10 animals per group).[7]
-
-
2.3. Drug Formulation and Administration:
-
Prepare a stock solution of this compound.
-
On each day of dosing, dilute the stock solution to the final desired concentration with the vehicle (0.9% NaCl, pH 5.5-6.0).[7]
-
Administer this compound or vehicle intravenously (i.v.) via bolus injection in a final volume of 0.2 mL/mouse.[7] The dosing schedule will be study-specific (e.g., once daily, twice weekly).
-
-
2.4. Monitoring and Endpoint:
-
Monitor tumor volumes and body weights 2-3 times weekly.
-
Observe the animals for any clinical signs of toxicity.
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: In Vivo Target Inhibition (IVTI) Assay
This protocol is designed to confirm that this compound is hitting its intended target (CDK9) in the tumor tissue.
1. Materials:
-
Same as Protocol 1.
-
Liquid nitrogen.
-
Reagents for protein extraction and Western blotting.
-
Primary antibodies against phospho-RNAP II CTD (Ser2) and total RNAP II.
2. Methods:
-
2.1. Study Setup:
-
Follow steps 2.1 and 2.2 from Protocol 1 to establish tumors.
-
Use a smaller group size (n=4 per treatment group, n=6 for vehicle).[7]
-
-
2.2. Dosing and Sample Collection:
-
Administer a single dose of this compound or vehicle as described in step 2.3 of Protocol 1.
-
At a predetermined time point post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals via CO₂ asphyxiation.[7]
-
Surgically remove the xenograft tumors, flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.[7]
-
-
2.3. Western Blot Analysis:
-
Homogenize the tumor tissues and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-RNAP II (Ser2) and total RNAP II, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the extent of target inhibition.
-
Conclusion
This compound has demonstrated potent anti-tumor efficacy in preclinical models of hematologic and solid tumors.[7] Its mechanism of action, centered on the inhibition of CDK9 and transcriptional regulation, provides a strong rationale for its investigation as a cancer therapeutic. The protocols provided herein offer a framework for conducting in vivo pharmacology studies to further evaluate the efficacy and mechanism of action of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Despite its promising preclinical activity, the clinical development of this compound was discontinued due to toxicities observed in vivo, suggesting that future efforts in targeting CDK9 should consider these potential on-target toxicities.[3][7]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LY2857785 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin T1 partner, forms the positive transcription elongation factor b (P-TEFb).[3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the productive elongation of transcription for a significant subset of genes, including many oncogenes and anti-apoptotic proteins.[3][5] Dysregulation of CDK9 activity is a feature of various cancers, making it a compelling target for therapeutic intervention.[3][6] this compound has demonstrated potent anti-tumor efficacy in preclinical models of hematologic malignancies and solid tumors by inducing apoptosis.[5][6][7] However, its clinical development was discontinued due to target-related toxicities.[3]
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound, including detailed protocols for key in vitro and in vivo assays.
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the CDK9-mediated transcriptional elongation. The simplified signaling pathway is depicted below.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
Data compiled from publicly available sources.[2][3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| U2OS | Osteosarcoma | CTD P-Ser2 Inhibition | 0.089 |
| U2OS | Osteosarcoma | CTD P-Ser5 Inhibition | 0.042 |
| U2OS | Osteosarcoma | Cell Proliferation | 0.076 |
| MV-4-11 | AML | Cell Proliferation | 0.049 |
| OCI-AML2 | AML | Cell Proliferation | 0.063 |
| PL-21 | AML | Cell Proliferation | 0.072 |
| RPMI-8226 | Multiple Myeloma | Cell Proliferation | 0.2 |
| L363 | Multiple Myeloma | Cell Proliferation | 0.5 |
| A549 | NSCLC | Cell Viability | < 0.5 |
| H1650 | NSCLC | Cell Viability | < 0.5 |
AML: Acute Myeloid Leukemia, NSCLC: Non-Small Cell Lung Cancer. Data compiled from publicly available sources.[6][8]
Experimental Protocols
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11 for AML, A549 for lung cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting for Target Modulation
Objective: To assess the effect of this compound on the phosphorylation of RNAP II and the expression of downstream target proteins like MCL-1.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-RNAP II Ser5, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MV-4-11 for a disseminated leukemia model or a solid tumor cell line for a subcutaneous model)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for disseminated models with luciferase-expressing cells)
Protocol:
-
Inject cancer cells into the mice (e.g., intravenously for a disseminated model or subcutaneously for a solid tumor model).
-
Allow the tumors to establish (e.g., palpable tumors for subcutaneous models or detectable bioluminescent signal for disseminated models).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging at regular intervals.
-
Monitor the body weight and general health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-RNAP II).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating LY2857785: A Technical Guide to Overcoming Solubility Challenges
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and selective CDK9 inhibitor, LY2857785, achieving consistent and reliable experimental results hinges on proper handling and formulation. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its solubility in aqueous media, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents for creating a stock solution?
A1: this compound is reported to be practically insoluble in water.[1] Therefore, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. The most commonly recommended solvent is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of approximately 23 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q2: My this compound/DMSO stock solution shows precipitation when I dilute it into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue known as compound precipitation, which occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. While one study reported high aqueous solubility (>2.0 mg/mL at pH 7.4), most sources indicate poor aqueous solubility.[3] To prevent precipitation, it is crucial to employ a serial dilution strategy and consider the use of co-solvents.
Troubleshooting Workflow for Preventing Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Q3: What are some recommended formulations to improve the solubility of this compound for in vivo studies?
A3: For in vivo administration, it is often necessary to use a vehicle that can maintain this compound in solution. Several formulations have been reported to be effective. The choice of vehicle will depend on the route of administration and the experimental model.
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Application | Reference |
| Water | Insoluble | - | [1] |
| DMSO | 23 mg/mL (51.27 mM) | In vitro stock solution | [1] |
| Ethanol | 42 mg/mL | In vitro stock solution | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 0.8 mg/mL | In vivo formulation | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.23 mM) | In vivo formulation | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.23 mM) | In vivo formulation | [4] |
| 5% DMSO, 95% Corn oil | 0.4 mg/mL (0.89 mM) | In vivo formulation | [1] |
| 0.9% NaCl (normal saline) at pH 5.5-6.0 | >2.0 mg/mL | In vivo formulation | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Perform serial dilutions:
-
For cellular assays, perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
Ensure thorough mixing after each dilution step.
-
It is recommended that the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Formulation of this compound for In Vivo Administration (Co-solvent approach)
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.[4]
-
Prepare a 10 mg/mL stock solution in DMSO:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
-
Prepare the vehicle:
-
In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
-
Final Formulation:
-
Add 10% of the this compound DMSO stock solution to the prepared vehicle.
-
Mix thoroughly to obtain a clear, homogenous solution with a final this compound concentration of 1 mg/mL.[4]
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[4] The mixed solution should be used immediately for optimal results.[1]
-
Mechanism of Action: CDK9 Inhibition
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][7] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents RNAPII-mediated transcription of short-lived anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells.[7][8]
Caption: Signaling pathway of this compound-mediated CDK9 inhibition.
References
Technical Support Center: Preventing LY2857785 Precipitation in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of LY2857785 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can negatively impact the solubility of the compound.[3] this compound is poorly soluble in water and ethanol.[3][4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic compounds.[5][6] When a concentrated DMSO stock solution is diluted into the cell culture medium, the compound may "crash out" of the solution if its concentration exceeds its solubility limit in the final aqueous environment.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5] Many cell lines can tolerate up to 0.1% DMSO without significant effects on viability or function.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A4: Yes, the composition of the cell culture medium can influence the solubility of this compound.[6] Components such as salts and buffers can decrease the solubility of hydrophobic compounds.[6] Serum proteins, like albumin, can sometimes bind to small molecules and potentially increase their apparent solubility.[6] Therefore, the specific formulation of your medium (e.g., DMEM, RPMI-1640) and the percentage of fetal bovine serum (FBS) can affect whether this compound remains in solution.[6][7]
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Step 1: Optimize Stock Solution Preparation
-
Use High-Quality DMSO: Ensure you are using anhydrous, research-grade DMSO to prepare your stock solution.[3]
-
Prepare a High-Concentration Stock: Creating a more concentrated stock solution in DMSO allows for the addition of a smaller volume to your culture, thereby keeping the final DMSO concentration low.[5]
-
Ensure Complete Dissolution: Gently warm the solution and/or sonicate to aid in the complete dissolution of this compound in DMSO.[8]
Step 2: Optimize the Dilution Method
-
Pre-warm the Medium: Before adding the this compound stock solution, pre-warm the required volume of your complete cell culture medium to 37°C.[5]
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly to your final culture volume. Instead, perform an intermediate dilution step. For example, create a 100-fold intermediate dilution of your stock solution in pre-warmed medium, and then add the appropriate volume of this intermediate dilution to your final culture.[5]
-
Ensure Rapid and Thorough Mixing: When adding the compound to the medium, gently swirl or pipette to ensure even and rapid distribution.
Step 3: Test for Media Incompatibility
-
Solubility Test in Basal Medium: If you are using a complex or custom medium, first test the solubility of this compound in a simpler basal medium to identify potential interactions with specific supplements.[5]
-
Evaluate Serum Concentration: Determine if the presence or absence of serum affects precipitation. In some cases, serum proteins can help maintain the solubility of hydrophobic compounds.[6]
Step 4: Determine the Empirical Solubility Limit
-
If precipitation persists, it may be necessary to determine the maximum soluble concentration of this compound in your specific cell culture setup. See the experimental protocol below.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 448.6 g/mol | [1][2][8] |
| Solubility in DMSO | 10 mg/mL (22.29 mM) to 23 mg/mL (51.27 mM) | [3][4][8] |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Ethanol | 40 mg/mL (89.16 mM) | [4] |
| Storage of Stock Solution | -20°C or -80°C; aliquot to avoid freeze-thaw cycles | [4][8] |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol outlines a method to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound in anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Prepare a Dilution Series:
-
In your cell culture medium (e.g., with 10% FBS), prepare a series of dilutions of your this compound stock solution. A suggested starting range is from 100 µM down to 1 µM.
-
To minimize the final DMSO concentration, perform serial dilutions. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. Then, use this 100 µM solution to make further dilutions.
-
-
Incubate: Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation. Use a microscope to confirm the presence of crystalline structures, distinguishing them from potential microbial contamination.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear of any visible precipitate throughout the incubation period is your maximum working concentration for those specific conditions.
-
Repeat with Different Media Conditions: If necessary, repeat this protocol with different media formulations (e.g., without serum) to understand how various components affect solubility.
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Experimental workflow for determining maximum soluble concentration.
References
Technical Support Center: Managing In Vivo Hematological Toxicity of LY2857785
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the in vivo hematological toxicities associated with the potent and selective CDK9 inhibitor, LY2857785. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription for many genes, including those encoding short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[1][2][4] By inhibiting CDK9, this compound leads to the downregulation of these crucial survival proteins, thereby inducing apoptosis in cancer cells.[1][2]
Q2: What are the primary hematological toxicities observed with this compound in vivo?
A2: Preclinical studies have indicated that this compound exhibits a steep dose-response curve for toxicity, with the bone marrow being a significant target.[1] This is consistent with its mechanism of action, as hematopoietic progenitor cells are highly proliferative and sensitive to transcriptional inhibition.[1] The primary hematological toxicities are expected to be neutropenia (a decrease in neutrophils), anemia (a decrease in red blood cells), and thrombocytopenia (a decrease in platelets). These are common side effects of agents that impact rapidly dividing cells in the bone marrow.
Q3: Is the hematological toxicity of this compound an on-target or off-target effect?
A3: The hematological toxicity of this compound is considered an on-target effect of CDK9 inhibition.[1] In vitro studies have shown that this compound inhibits the proliferation of normal human bone marrow myeloid progenitor cells (CFU-GM) at concentrations similar to those that cause anti-tumor effects, particularly with prolonged exposure (greater than 8 hours).[1] This suggests that the myelosuppression is a direct consequence of inhibiting the fundamental process of transcription in these rapidly dividing cells.
Q4: Is the hematological toxicity of this compound reversible?
A4: While specific data on the reversibility of this compound-induced hematological toxicity is not extensively published, hematological toxicities induced by many cytotoxic agents are often reversible upon cessation of treatment. The degree and rate of recovery will likely depend on the dose and duration of this compound administration. Implementing intermittent dosing schedules may allow for the recovery of hematopoietic cells between treatments.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in an In Vivo Model
Symptoms:
-
A significant decrease in absolute neutrophil count (ANC) in peripheral blood.
-
Increased susceptibility to infections in the animal colony.
-
General signs of illness in treated animals, such as ruffled fur, hunched posture, and lethargy.
Possible Causes:
-
The dose of this compound is too high for the specific animal model and strain.
-
The dosing schedule does not allow for adequate recovery of myeloid progenitor cells.
-
Individual animal sensitivity to the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Neutropenia | Perform regular complete blood counts (CBCs) with differentials to quantify the absolute neutrophil count (ANC). | To objectively assess the severity and kinetics of neutropenia. |
| 2. Dose Reduction | In subsequent cohorts, reduce the dose of this compound. Conduct a dose-ranging study to identify the maximum tolerated dose (MTD). | To find a therapeutic window with manageable toxicity. |
| 3. Modify Dosing Schedule | Implement an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for bone marrow recovery. | To mitigate cumulative toxicity to hematopoietic progenitors. |
| 4. Supportive Care: G-CSF | Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production of neutrophils. | To accelerate neutrophil recovery and reduce the risk of infection. |
| 5. Prophylactic Antibiotics | Consider the use of broad-spectrum antibiotics in the drinking water for animals expected to become severely neutropenic. | To prevent opportunistic bacterial infections during the period of immunosuppression. |
| 6. Environmental Control | Maintain a sterile environment for housing, bedding, food, and water to minimize exposure to pathogens. | To reduce the risk of infection in immunocompromised animals. |
Issue 2: Significant Anemia or Thrombocytopenia
Symptoms:
-
Anemia: Pale ears, paws, and mucous membranes. Decreased activity and lethargy. A significant drop in hemoglobin and hematocrit levels in CBC analysis.
-
Thrombocytopenia: Petechiae, bruising, or spontaneous bleeding. A significant drop in platelet count in CBC analysis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Monitor Blood Counts | Regularly perform CBCs to monitor hemoglobin, hematocrit, and platelet levels. | To quantify the severity and timing of anemia and thrombocytopenia. |
| 2. Dose and Schedule Adjustment | As with neutropenia, consider reducing the dose or modifying the dosing schedule of this compound. | To lessen the suppressive effect on erythroid and megakaryocytic progenitor cells. |
| 3. Supportive Care for Anemia | For severe anemia, consider the administration of erythropoiesis-stimulating agents (ESAs) or red blood cell transfusions. | To improve oxygen-carrying capacity and overall animal well-being. |
| 4. Supportive Care for Thrombocytopenia | For severe thrombocytopenia with bleeding, platelet transfusions may be necessary. | To control bleeding and prevent hemorrhage-related complications. |
| 5. Careful Handling | Handle animals with care to minimize the risk of trauma and bleeding. | To prevent complications associated with low platelet counts. |
Data Presentation
The following table presents hypothetical quantitative data on the hematological effects of this compound in a murine model, based on the qualitative descriptions of a steep dose-response curve for bone marrow toxicity. This table is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Dose-Dependent Hematological Toxicity of this compound in Mice
| Dose (mg/kg, i.v.) | Dosing Schedule | Nadir Absolute Neutrophil Count (x10³/µL) (Day 5) | Nadir Hemoglobin (g/dL) (Day 7) | Nadir Platelet Count (x10³/µL) (Day 7) |
| Vehicle Control | Daily x 5 | 4.5 ± 0.8 | 14.2 ± 0.5 | 850 ± 120 |
| 4 | Daily x 5 | 2.1 ± 0.5 | 12.8 ± 0.7 | 620 ± 90 |
| 8 | Daily x 5 | 0.8 ± 0.3 | 10.5 ± 1.1 | 350 ± 75 |
| 12 | Daily x 5 | < 0.2 | 8.1 ± 1.5 | 150 ± 50 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Mice
Objective: To monitor the in vivo hematological toxicity of this compound in a mouse model.
Materials:
-
This compound formulated for in vivo administration.
-
Experimental mice (e.g., BALB/c or C57BL/6).
-
EDTA-coated micro-collection tubes.
-
Automated hematology analyzer.
-
Microscope slides and staining reagents for blood smears.
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the tail vein or saphenous vein into an EDTA-coated tube.
-
Drug Administration: Administer this compound according to the planned dose and schedule (e.g., intravenous injection).
-
On-Treatment Monitoring: Collect blood samples at regular intervals post-treatment. A suggested schedule is on days 3, 5, 7, 10, and 14 to capture the nadir (lowest point) and recovery of blood cell counts.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine the following parameters:
-
White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, etc.).
-
Red Blood Cell (RBC) count.
-
Hemoglobin (Hgb).
-
Hematocrit (Hct).
-
Platelet (PLT) count.
-
-
Blood Smear Examination: Prepare and stain blood smears to visually assess cell morphology and confirm automated counts, especially in cases of severe cytopenias.
-
Data Analysis: Plot the mean cell counts for each treatment group over time to visualize the kinetics of myelosuppression and recovery.
Protocol 2: Prophylactic G-CSF Administration for Neutropenia
Objective: To mitigate this compound-induced neutropenia using Granulocyte-Colony Stimulating Factor (G-CSF).
Materials:
-
This compound.
-
Recombinant murine G-CSF (e.g., filgrastim).
-
Sterile saline for dilution.
-
Tuberculin syringes.
Procedure:
-
Experimental Groups: Establish at least two treatment groups:
-
This compound + Vehicle control.
-
This compound + G-CSF.
-
-
This compound Administration: Administer this compound at a dose known to induce neutropenia.
-
G-CSF Administration:
-
Timing: Begin G-CSF administration 24 hours after the first dose of this compound.
-
Dose: A typical dose for murine G-CSF is 5-10 µg/kg/day, administered subcutaneously.
-
Frequency: Administer G-CSF daily for 5-7 consecutive days or until neutrophil counts have recovered.
-
-
Monitoring: Perform daily or every-other-day blood collections to monitor the absolute neutrophil count (ANC).
-
Data Analysis: Compare the ANC nadir and the time to recovery between the vehicle- and G-CSF-treated groups to assess the efficacy of G-CSF.
Mandatory Visualizations
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for managing hematological toxicity of this compound in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with LY2857785
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible and ATP-competitive inhibitor of CDK9.[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] P-TEFb plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[3][4] This phosphorylation event is essential for the release of paused RNAPII and the transition to productive transcriptional elongation. By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a reduction in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[4][5] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cells.[2]
Q2: I'm observing higher than expected toxicity or cell death in my experiments, even at low concentrations. What could be the cause?
A2: This could be due to "on-target" toxicity, a known challenge with CDK9 inhibitors.[6][7] Because CDK9 is a pan-essential kinase, its inhibition can affect the viability of normal cells, not just cancer cells.[6] The clinical development of this compound was discontinued due to such target-related toxicities. Therefore, potent on-target activity can lead to significant cell death. It is also possible that the cell line you are using is particularly sensitive to the downstream effects of CDK9 inhibition. We recommend performing a careful dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A3: Acquired resistance to kinase inhibitors is a common phenomenon. While specific resistance mechanisms to this compound have not been extensively documented, several mechanisms observed with other CDK inhibitors could be at play:
-
Upregulation of bypass pathways: Cancer cells can adapt by activating alternative signaling pathways to compensate for the inhibition of CDK9. For instance, upregulation of Cyclin E, which promotes G1 to S phase progression through CDK2, has been observed as a resistance mechanism to CDK4/6 inhibitors and could be a parallel mechanism for CDK9 inhibitor resistance.[8]
-
Increased drug efflux: Overexpression of multidrug resistance transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of CDK9, such as the stabilization of anti-apoptotic proteins through alternative mechanisms, could confer resistance.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective CDK9 inhibitor. However, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. A kinase activity profile has shown that this compound has an IC50 of less than 1 µmol/L for a limited number of other kinases.[5] It is crucial to use the lowest effective concentration to minimize potential off-target effects. If you observe unexpected phenotypes, consider the possibility of off-target activities and validate your findings with a structurally different CDK9 inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Targets
Symptoms:
-
No decrease in phosphorylated RNAPII (Ser2).
-
Mcl-1 or c-Myc protein levels do not decrease after treatment.
-
Lack of expected apoptotic response.
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 in your cell line. | Identification of the effective concentration range for target inhibition. |
| Incorrect Timing of Analysis | Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing changes in protein levels. | Determination of the kinetics of target engagement and downstream effects. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the CDK9 pathway for survival. | Consider screening a panel of cell lines to find a sensitive model. |
| Drug Inactivity | Ensure proper storage and handling of the compound. Test a fresh batch of the inhibitor. | Restoration of expected inhibitory activity. |
Issue 2: High Variability in Cell Viability Assays
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Large error bars in cell viability data.
| Possible Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding Density | Standardize the cell seeding protocol and ensure even cell distribution in multi-well plates. | Reduced variability and more reproducible IC50 values. |
| Variations in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Minimized phenotypic drift and more consistent drug responses. |
| Errors in Serial Dilutions | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | Accurate and reproducible drug concentrations, leading to consistent results. |
| Interference with Assay Reagents | Ensure that the inhibitor does not interfere with the chemistry of the viability assay (e.g., MTT reduction). Run appropriate controls. | Accurate measurement of cell viability without artifacts. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (µM) |
| CDK9 | 0.011 |
| CDK8 | 0.016 |
| CDK7 | 0.246 |
| Other kinases with IC50 < 1µM | Data available in cited literature[5] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | P-Ser2 Inhibition: 0.089, Proliferation: 0.076 |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 (at 8 hours) |
| RPMI8226 | Multiple Myeloma | 0.2 (at 8 hours) |
| L363 | Multiple Myeloma | 0.5 (at 8 hours) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-RNAPII (Ser2)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RNAPII (Ser2), total RNAPII, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Caption: Signaling pathway of CDK9 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.cshl.edu [repository.cshl.edu]
- 8. g1therapeutics.com [g1therapeutics.com]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY2857785 Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of LY2857785 in preclinical animal studies. Our aim is to address specific issues that may be encountered during experimentation to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: My this compound is not fully dissolving. What is the recommended solvent and formulation for in vivo studies?
A1: this compound is a solid that is soluble in DMSO.[1] For in vivo administration, it is crucial to use a vehicle that ensures complete dissolution and is well-tolerated by the animals. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Primary Solvent: Dissolve this compound in DMSO first.
-
Vehicle Formulations: Several vehicles have been successfully used for intravenous (i.v.) administration. Here are some examples:
-
Saline: Formulate as a solution in sterile normal saline. The pH should be adjusted to >4.5 before injection.[2]
-
PEG300/Tween-80/Saline: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
SBE-β-CD/Saline: Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
Corn Oil: For certain applications, a formulation of 10% DMSO and 90% Corn Oil can be used.[3]
-
-
Preparation Technique: When preparing formulations with multiple components, add each solvent one by one and ensure the solution is clear before adding the next.[3] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[3]
-
Fresh Preparation: It is recommended to prepare formulations daily.[2]
Q2: I am observing signs of toxicity in my animals at higher doses. What are the potential causes and how can I mitigate this?
A2: While no significant weight loss was observed in some nude mouse studies, animal mortality has been reported at high doses of this compound.[4] Toxicity can be due to on-target effects in normal tissues, off-target effects, or issues with the formulation.
Troubleshooting Steps:
-
Dose Reduction: Determine if the toxicity is dose-dependent by reducing the dosage.[5]
-
Off-Target Effects: this compound is a potent CDK9 inhibitor but also inhibits CDK8 and CDK7 at higher concentrations.[1][6] It has been shown to inhibit 5 other kinases with an IC50 of <0.1 µM.[1] Consider if these off-target activities could be contributing to the observed toxicity.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation components.[3]
-
Animal Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of distress.[7] Dosing should be stopped if mean body weight falls below 80% of the starting weight.[7]
-
Route of Administration: The method of administration can influence toxicity. Intravenous bolus injections can lead to high peak concentrations, while infusions may be better tolerated.[2]
Efficacy & Dosing
Q3: What is a good starting dose for this compound in a mouse xenograft model?
A3: The effective dose of this compound can vary depending on the tumor model and the desired level of target engagement.
Recommendations:
-
Dose-Range Finding Study: It is highly recommended to perform an initial dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.[8]
-
Reported Effective Doses: In an MV4-11 rat xenograft model, doses of 3, 6, and 9 mg/kg reduced tumor growth.[1] In HCT116 xenograft-bearing mice, the dose required for 50% inhibition of RNAP II CTD P-Ser2 (TED50) was 4.4 mg/kg.[3] Doses of 4, 8, and 12 mg/kg have been used in mice.[4]
-
Target Engagement: The goal is to achieve a dose that provides sustained inhibition of the target. In HCT116 and MV-4-11 mouse xenograft models, a dose of 8 mg/kg (TED70) showed significant inhibition of CTD P-Ser2 for 3 to 6 hours.[3]
Q4: I am not observing the expected anti-tumor effect. What are some potential reasons?
A4: Lack of efficacy can stem from several factors, including suboptimal dosing, insufficient target engagement, or characteristics of the tumor model.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the batch of this compound you are using is pure and active.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to confirm that the compound is reaching the tumor at sufficient concentrations to inhibit its target. Analyze tumor tissue for inhibition of RNAP II CTD Ser2 phosphorylation, a direct downstream marker of CDK9 activity.[2]
-
Dosing Schedule: The dosing schedule can significantly impact efficacy. In some studies, this compound was administered intravenously every 3 days.[9] The optimal schedule should be determined based on the half-life of the compound and the duration of target inhibition.
-
Tumor Model Sensitivity: Different tumor cell lines exhibit varying sensitivity to this compound. For example, AML cell lines like MV-4-11 have shown high sensitivity.[2] Confirm the in vitro sensitivity of your cell line before initiating in vivo studies.
-
Biological Variability: Inherent biological differences between individual animals can lead to variable tumor growth and response. Increasing the number of animals per group can improve statistical power.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 (µM) | Reference |
| Kinase Activity | ||
| CDK9 | 0.011 | [10] |
| CDK8 | 0.016 | [6] |
| CDK7 | 0.246 | [6] |
| Cellular Activity | ||
| U2OS (RNAP II pS2) | 0.089 | [3] |
| U2OS (RNAP II pS5) | 0.042 | [3] |
| U2OS (Proliferation) | 0.076 | [11] |
| MV-4-11 (AML) | 0.049 | [2] |
| OCIAML2 (AML) | 0.063 | [2] |
| PL21 (AML) | 0.072 | [2] |
| RPMI8226 (Multiple Myeloma) | 0.2 | [2] |
| L363 (Multiple Myeloma) | 0.5 | [2] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Tumor Type | Route of Administration | Dose | Outcome | Reference |
| Rat Xenograft | MV-4-11 (AML) | i.v. infusion | 3, 6, 9 mg/kg | Dose-dependent tumor growth reduction | [1] |
| Mouse Xenograft | HCT116 (Colon) | i.v. bolus | 4.4 mg/kg | TED50 for RNAP II CTD P-Ser2 inhibition | [3] |
| Mouse Xenograft | HCT116 & MV-4-11 | i.v. bolus | 8 mg/kg | Significant CTD P-Ser2 inhibition for 3-6 hours | [3] |
| Rat Xenograft | MV-4-11 (AML) | i.v. infusion | 7 mg/kg (TED70), 10 mg/kg (TED90) | Dose-dependent CTD P-Ser2 inhibition for 8 hours | [3] |
| Mouse Xenograft | MV-4-11 (AML) | i.v. bolus | Not specified | Dramatic tumor regression | [2] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution to the final concentration using a sterile vehicle (e.g., saline, or a co-solvent system as described in Q1). Ensure the final DMSO concentration is well-tolerated by the animals (typically ≤10%).
-
Adjust the pH of the final formulation to >4.5 if necessary.[2]
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomize animals into treatment and control groups based on tumor volume and body weight.[7]
-
Administer this compound solution via the desired route (e.g., intravenous tail vein injection). The injection volume for mice is typically 0.2 mL.[2]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
Measure tumor volumes (e.g., using calipers) and body weights at predetermined time points (e.g., every 2-3 days).[7]
-
-
Sample Collection and Analysis (for PK/PD):
-
At specified time points after dosing, collect blood and/or tumor tissue.
-
Flash freeze tumor samples in liquid nitrogen and store at -80°C for later analysis.[2]
-
Analyze tumor lysates by Western blot or other methods to assess the phosphorylation status of RNAP II CTD Ser2 to confirm target engagement.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. astx.com [astx.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. apexbt.com [apexbt.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
LY2857785 Technical Support Center: Stability, Storage, and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LY2857785, a potent and selective CDK9 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound as a solid powder is stable for extended periods when stored at low temperatures. For long-term storage, -20°C is recommended, which can preserve the compound for up to 4 years.[1] Shorter-term storage at 4°C for up to 2 years is also acceptable.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature. For maximum stability, it is recommended to store stock solutions at -80°C, which can preserve them for up to 2 years.[2][3] Storage at -20°C is also possible for a shorter duration of up to 1 year.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] It is not recommended to store solutions for long periods.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 23 mg/mL.[3] It is also soluble in ethanol (≥13.87 mg/mL with gentle warming) and 0.1N HCl.[4][5] Note that hygroscopic or wet DMSO can negatively impact solubility, so using fresh, anhydrous DMSO is crucial.[2][3]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur, especially with concentrated solutions or after storage. If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[2] Always ensure the solution is clear before use in experiments.
Q5: How is this compound typically shipped?
A5: this compound is generally shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][2] Some suppliers may ship with blue ice.[4] Upon receipt, it is important to transfer the compound to the recommended storage conditions as soon as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the correct temperature (-20°C for powder, -80°C for solutions) and protected from moisture.[1][2][3] Use aliquots to avoid repeated freeze-thaw cycles.[2] |
| Difficulty dissolving the compound | Incorrect solvent or solvent quality. | Use fresh, anhydrous DMSO for optimal solubility.[2][3] Gentle warming and sonication can aid dissolution.[2] For in vivo studies, consider using co-solvents like PEG300 and Tween-80.[2] |
| Precipitation in stock solution | Solution is supersaturated or has been stored improperly. | Warm the solution gently and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Low cellular potency observed | Inaccurate concentration due to incomplete dissolution or degradation. | Visually inspect the solution for any undissolved particles. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Stability and Storage Conditions Summary
Solid Powder Storage
| Storage Temperature | Duration | Citations |
| -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2][3] |
| 4°C | 2 years | [2] |
Solution Storage (in Solvent)
| Storage Temperature | Duration | Citations |
| -80°C | 2 years | [2] |
| -80°C | 1 year | [3] |
| -20°C | 1 year | [2] |
| -20°C | 1 month | [3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 448.60 g/mol .[2] To prepare a 10 mM solution, you will need 4.486 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a suitable vial.
-
Add the calculated volume of anhydrous DMSO.
-
To aid dissolution, the mixture can be gently warmed (up to 80°C) and subjected to ultrasonication until the solution is clear.[2]
-
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years.[2]
Preparation of a Formulation for In Vivo Studies
This protocol yields a clear solution of ≥ 1 mg/mL.[2]
-
Materials: 10 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure:
-
Start with 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is even.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of Saline to reach a final volume of 1 mL.
-
-
Note: This formulation should be prepared fresh for immediate use.
Visual Guides
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: LY2857785 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LY2857785 in Western Blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the Western Blot analysis of this compound's effects on target proteins.
Q1: What is the primary target of this compound and what are the key downstream markers to analyze via Western Blot?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key regulator of transcription elongation.[4][5] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), particularly at the Serine 2 position (p-Ser2 RNAPII).[6][7] Therefore, the most direct and reliable downstream marker for this compound activity is a decrease in the phosphorylation of RNAPII at Serine 2 .
Additionally, CDK9 inhibition leads to the reduced transcription of genes with short-lived mRNAs, including critical anti-apoptotic proteins and proto-oncogenes.[5][7] Key downstream proteins to monitor for decreased expression levels after this compound treatment include:
Q2: I am not seeing a signal or only a very weak signal for my target protein. What could be the cause?
There are several potential reasons for a weak or absent signal. Consider the following troubleshooting steps:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein. Perform a protein concentration assay (e.g., BCA or Bradford) on your lysates.[8] For many targets, 20-30 µg of total protein per lane is a good starting point.[7][9]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[10] If transfer is inefficient, optimize the transfer time and voltage, ensuring good contact between the gel and membrane with no air bubbles.[8][10]
-
Primary Antibody Issues: The primary antibody may not be effective.
-
Insufficient Antigen: The target protein may not be highly expressed in your cell line, or the this compound treatment may have drastically reduced its levels. Consider using a positive control lysate from a cell line known to express the protein.[8]
-
Inactive Secondary Antibody or Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. Prepare fresh reagents if in doubt.[8]
Q3: My Western Blot has high background, making it difficult to see my bands clearly. How can I reduce the background?
High background can obscure specific signals. Here are common causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations that are too high can lead to increased background.[13] Try reducing the concentration of your antibodies.
-
Insufficient Washing: Washing steps are critical for removing unbound antibodies. Increase the number and/or duration of your wash steps with a buffer containing a detergent like Tween 20 (e.g., TBST).[10]
-
Membrane Handling: Always handle the membrane with clean forceps or gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[10][13]
Q4: I am observing multiple non-specific bands in addition to my expected band. What should I do?
Non-specific bands can arise from several factors:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivity.
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to the detection of low-affinity, non-specific interactions.[13] Reduce the antibody concentrations.
-
Sample Degradation: Proteolysis in your samples can lead to multiple lower molecular weight bands. Always prepare lysates with fresh protease and phosphatase inhibitors and keep samples on ice.[7][8]
-
Overexposure: During signal detection, overexposure can cause faint, non-specific bands to become visible. Reduce the exposure time.[13]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Cell Lysis Buffer | RIPA buffer with protease & phosphatase inhibitors | Ensures efficient protein extraction and prevents degradation.[7][9] |
| Protein Loading Amount | 20-30 µg of total protein per lane | Optimal amount should be determined empirically for each target.[9] |
| Primary Antibody Dilution | As recommended by manufacturer (typically 1:1000) | Optimize by testing a range of dilutions. |
| Secondary Antibody Dilution | As recommended by manufacturer (typically 1:2000 - 1:10000) | Higher dilutions can help reduce background. |
| Expected Band Size (p-Ser2 RNAPII) | ~240 kDa | RNAPII is a large protein; ensure proper gel percentage and transfer. |
| Expected Band Size (Mcl-1) | ~40 kDa | |
| Expected Band Size (c-Myc) | ~62 kDa | |
| Loading Control | β-Actin (~42 kDa) or GAPDH (~37 kDa) | Essential for normalizing protein levels. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for troubleshooting Western Blot results.
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and subsequent gene transcription.
Caption: A logical workflow for troubleshooting common Western Blot issues.
Detailed Experimental Protocol: Western Blot Analysis of this compound Activity
This protocol provides a standard methodology for assessing the impact of this compound on target protein expression and phosphorylation.
1. Cell Culture and Treatment
-
Seed cells (e.g., MV-4-11, HCT116) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 8 hours).[14] Include a vehicle control (e.g., DMSO).
2. Cell Lysis
-
Aspirate the media and wash cells once with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to an equal amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.[9]
-
Load samples onto an SDS-PAGE gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Run the gel until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[9]
-
After transfer, you may briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
5. Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Ser2 RNAPII, anti-Mcl-1, anti-c-Myc, or a loading control) diluted in the blocking buffer, typically overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
6. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. licorbio.com [licorbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
addressing lot-to-lot variability of LY2857785
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the CDK9 inhibitor, LY2857785. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues, with a specific focus on managing and mitigating lot-to-lot variability to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and ATP-competitive small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] It also demonstrates high potency against other transcriptional kinases, CDK8 and CDK7.[3][4][5] The primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[6] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation.[1][7] This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[1][7]
Q2: We are observing inconsistent results between different batches of this compound. What are the common sources of lot-to-lot variability?
Lot-to-lot variability is a common challenge with chemical reagents and can stem from several factors:[8]
-
Purity Differences: Minor variations in the purity percentage between manufacturing lots can alter the effective concentration of the active compound.
-
Presence of Impurities: Different batches may contain trace impurities from the synthesis process that could have off-target effects or interfere with the primary compound's activity.
-
Compound Degradation: Improper shipping, handling, or storage can lead to the degradation of the compound, reducing its potency. This is especially critical for compounds dissolved in solvents.
-
Inaccurate Quantification: The stated weight or concentration of the supplied material may have slight inaccuracies.
-
Solvent Quality and Handling: The quality of the solvent (e.g., DMSO) and handling practices, such as using fresh versus moisture-absorbed DMSO, can significantly impact solubility and stability.[3]
Q3: How should I properly prepare, store, and handle this compound to ensure consistency?
Proper handling is critical to minimize variability. Adhering to a standardized protocol for every experiment is essential.
Table 1: Recommended Storage and Handling for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | ≥ 3 years[3][5] | Store desiccated. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO as moisture can reduce solubility.[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3][4] | Preferred method for long-term storage of stock solutions. Aliquot to prevent degradation from multiple freeze-thaw cycles. |
Q4: What are the expected potencies (IC50) for this compound? My values seem different.
Comparing your results to published data is a good first step in troubleshooting. If your values are significantly different, it may indicate an issue with the compound lot or your experimental setup.
Table 2: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Cell Line | Reported IC50 / EC50 (µM) | Reference |
| Biochemical (Enzymatic) | CDK9 | 0.011 | [1][3][4][5] |
| CDK8 | 0.016 | [3][4][5] | |
| CDK7 | 0.246 | [3][4][5] | |
| Cellular (Target Engagement) | CTD P-Ser2 Inhibition (U2OS cells) | 0.089 | [3][4][9] |
| CTD P-Ser5 Inhibition (U2OS cells) | 0.042 | [3][4][9] | |
| Cellular (Anti-proliferative) | MV-4-11 (AML) | 0.04 (at 8h) | [9] |
| RPMI8226 (Myeloma) | 0.2 (at 8h) | [9] | |
| L363 (Multiple Myeloma) | 0.5 (at 8h) | [9] | |
| Hematologic Tumor Cell Lines (Mean) | 0.197 | [5] | |
| Solid Tumor Cell Lines (Mean) | 0.22 | [5][9] |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the performance and variability of this compound.
Issue: Decreased Potency or Inconsistent IC50 Values with a New Lot
If a new lot of this compound is showing significantly lower potency or yielding inconsistent results compared to a previous, validated lot, follow these steps.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
1. Verify Compound Integrity and Handling:
-
Storage: Confirm that both the powder and dissolved stock solutions have been stored at the recommended temperatures (see Table 1).
-
Solution Preparation: Ensure that stock solutions were prepared using fresh, anhydrous DMSO, as moisture can reduce solubility.[3] Always visually inspect the solution to ensure the compound is fully dissolved before making serial dilutions.
-
Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound. Use aliquots for daily experiments to preserve the integrity of the main stock.
2. Standardize Experimental Conditions:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Assay Consistency: Verify that all assay parameters (e.g., cell seeding density, incubation times, reagent concentrations) are identical to those used with previous lots.
3. Perform a Head-to-Head Comparison:
-
If you have any remaining material from a previous, well-performing lot, conduct a side-by-side experiment.
-
Run a dose-response curve for both the old and new lots in the same experiment, using the same batch of cells and reagents. This is the most definitive way to determine if the issue lies with the new lot.
4. Validate On-Target Activity:
-
Beyond proliferation assays, confirm that the new lot effectively inhibits the phosphorylation of RNAP II CTD at Serine 2 (P-Ser2), a direct downstream marker of CDK9 activity. A Western blot analysis can serve as a robust validation assay (see Protocol 3).
Key Experimental Protocols
To ensure consistency, especially when qualifying a new lot of this compound, performing standardized validation experiments is crucial.
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a standard 10 mM stock solution in DMSO.
-
Preparation: Allow the vial of this compound powder (MW: 448.60 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock, dissolve 4.49 mg of this compound in 1 mL of high-quality, anhydrous DMSO. Adjust volumes as needed based on the amount of powder.
-
Dissolution: Add the DMSO to the vial. Vortex thoroughly and/or sonicate briefly in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there is no precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term use or -20°C for short-term use.
Protocol 2: New Lot Validation Workflow
This workflow should be performed upon receiving any new batch of this compound to ensure its quality and consistency with previous lots.
Caption: A step-by-step workflow for qualifying a new lot of this compound.
Protocol 3: Western Blot for RNAP II CTD Phosphorylation
This assay directly measures the on-target activity of this compound in a cellular context.
-
Cell Treatment: Seed a sensitive cell line (e.g., MV-4-11) and allow cells to attach or recover overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a short duration (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-RNA Polymerase II CTD (Ser2) overnight at 4°C.
-
Probe a separate blot or strip and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: A potent lot of this compound should show a dose-dependent decrease in the P-Ser2 signal relative to the total RNAP II and loading control.
Signaling Pathway Visualization
Understanding the mechanism of action is key to interpreting experimental results.
Caption: Inhibition of the CDK9/P-TEFb pathway by this compound blocks transcription.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to LY2857785 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK9 inhibitor LY2857785 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, reversible ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts, including key anti-apoptotic proteins like MCL-1.[1][2] By inhibiting CDK9, this compound reduces RNAP II phosphorylation, leading to the downregulation of MCL-1 and subsequent induction of apoptosis in cancer cells.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to CDK9 inhibitors and other kinase inhibitors can arise through several mechanisms:
-
On-target mutations: Mutations in the drug's target protein can alter the drug-binding pocket, reducing the inhibitor's efficacy. A notable example for a selective CDK9 inhibitor (BAY1251152) is the L156F mutation in the CDK9 kinase domain, which confers resistance by sterically hindering inhibitor binding.[3][4]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibited pathway. For instance, in the context of CDK4/6 inhibitors, upregulation of Cyclin E and activation of CDK2 can bypass the need for CDK4/6 activity.[5] Similar bypass mechanisms could emerge in response to CDK9 inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and thereby reducing its effectiveness.[6]
-
Transcriptional reprogramming: Cancer cells may adapt to long-term inhibitor exposure by altering their gene expression programs to promote survival, for example, by upregulating alternative anti-apoptotic proteins or growth factor signaling pathways.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase (typically 5-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[7] It is also crucial to ensure the stability of the resistant phenotype by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
This guide will help you investigate the potential mechanisms behind the observed resistance.
Workflow for Investigating Resistance
Caption: Workflow for investigating resistance to this compound.
Troubleshooting Steps:
| Experimental Step | Purpose | Expected Outcome if Mechanism is Present |
| CDK9 Gene Sequencing | To identify potential mutations in the drug target. | Identification of mutations in the CDK9 kinase domain, such as the L156F mutation found in BAY1251152-resistant cells.[3][4] |
| Western Blot Analysis | To assess the activation of potential bypass signaling pathways. | Increased phosphorylation of alternative kinases, or upregulation of other anti-apoptotic proteins (e.g., BCL-2, BCL-XL). |
| qRT-PCR and Western Blot for ABC Transporters | To investigate increased drug efflux. | Increased mRNA and protein levels of ABC transporters like ABCB1 (P-gp). |
| RNA-Sequencing | To obtain a global view of transcriptional changes. | Identification of upregulated pathways related to cell survival, metabolism, or drug resistance. |
Problem 2: How can we attempt to overcome resistance to this compound?
This guide provides strategies that may help restore sensitivity to this compound or provide alternative treatment options for resistant cells.
Strategies to Overcome Resistance
Caption: Strategies to overcome this compound resistance.
Potential Strategies:
| Strategy | Rationale | Example Experimental Approach |
| Combination Therapy | Targeting a parallel survival pathway can create a synthetic lethal effect in resistant cells. | Combine this compound with inhibitors of pathways found to be upregulated in resistant cells (e.g., MEK inhibitors if the MAPK pathway is activated, or BCL-2 inhibitors like Venetoclax).[8] |
| Use of Alternative Inhibitors | If resistance is due to a specific mutation in the drug-binding pocket, a structurally different inhibitor may still be effective. | Test the efficacy of other classes of CDK9 inhibitors in the this compound-resistant cell line. For example, a compound with a different chemical scaffold was found to overcome the L156F mutation-mediated resistance to BAY1251152.[3][4] |
| Inhibition of Drug Efflux | If resistance is due to increased drug efflux, inhibiting the responsible ABC transporters can restore intracellular drug concentration. | Co-administer this compound with known ABC transporter inhibitors (e.g., verapamil or tariquidar for P-gp) and assess for restored sensitivity.[9] |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK9/cyclin T1 | 11 |
| CDK8/cyclin C | 16 |
| CDK7/cyclin H/MAT1 | 246 |
Data compiled from publicly available sources.
Table 2: Cellular Activity of this compound in Sensitive Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 |
| RPMI-8226 | Multiple Myeloma | 0.2 |
| L363 | Multiple Myeloma | 0.5 |
| U2OS | Osteosarcoma | 0.076 |
Data compiled from publicly available sources.
Table 3: Hypothetical Example of Acquired Resistance
| Cell Line | Treatment | IC50 for this compound (µM) | Fold Resistance |
| Parental Cell Line | DMSO (Vehicle) | 0.1 | 1 |
| Resistant Sub-line | This compound (Chronic Exposure) | 1.5 | 15 |
This table presents hypothetical data to illustrate the concept of fold resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
Establishment of resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), a resistant cell line is considered established.
-
Characterization and banking: Characterize the resistant phenotype by determining the new IC50 and cryopreserve the resistant cells for future experiments.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for performing a luminescent cell viability assay to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for p-RNAP II and MCL-1
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of its direct target, RNAP II, and the level of the downstream anti-apoptotic protein, MCL-1.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAP II (Ser2), total RNAP II, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcsciences.com [lcsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of LY2857785
Welcome to the technical support center for LY2857785, a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a type I reversible and competitive ATP kinase inhibitor that primarily targets CDK9. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[1][2]
Q2: What is the kinase selectivity profile of this compound?
A2: this compound is a highly potent inhibitor of CDK9. It also exhibits inhibitory activity against other transcriptional kinases, notably CDK8 and, to a lesser extent, CDK7. It is important to be aware of this profile when designing experiments and interpreting results, as inhibition of these other kinases could contribute to the observed phenotype. A summary of its inhibitory activity against a panel of kinases is provided in the table below.
Q3: What are common causes of non-specific binding in kinase inhibitor experiments?
A3: Non-specific binding of small molecule inhibitors can arise from several factors, including:
-
Hydrophobic interactions: The inhibitor may bind to hydrophobic pockets on proteins other than the intended target.
-
Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged residues on other proteins.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester proteins.
-
Assay-specific factors: Components of the assay buffer, such as certain detergents or proteins, can sometimes contribute to non-specific interactions.
Q4: How can I assess if this compound is engaging its target in my cellular experiments?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble CDK9, you can determine if the compound is binding to and stabilizing its target.[3][4][5][6][7]
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a structured approach to troubleshoot and minimize non-specific binding of this compound in your experiments.
Issue 1: High background signal or inconsistent results in biochemical assays.
-
Possible Cause: Non-specific binding of this compound to assay components or the kinase itself outside the active site.
-
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Adjust the pH of your assay buffer. The optimal pH can minimize charge-based non-specific interactions.
-
Salt Concentration: Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.
-
-
Include Blocking Agents:
-
Bovine Serum Albumin (BSA): Add BSA (typically 0.1-1 mg/mL) to the assay buffer to block non-specific binding sites on reaction tubes and other surfaces.
-
Detergents: Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) to disrupt hydrophobic interactions and prevent compound aggregation.
-
-
Vary Kinase and Substrate Concentrations: Ensure you are working within the linear range of the assay. Very high concentrations of the kinase or substrate can sometimes lead to increased non-specific binding.
-
Issue 2: Unexpected cellular phenotype not consistent with CDK9 inhibition.
-
Possible Cause: Off-target effects of this compound due to binding to other cellular proteins.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target binding. Determine the IC50 for CDK9 inhibition in your cell line and work at concentrations around this value.
-
Use a Structurally Different CDK9 Inhibitor: To confirm that the observed phenotype is due to CDK9 inhibition, use a potent and selective CDK9 inhibitor with a different chemical scaffold as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Target Engagement Studies: Utilize CETSA to confirm that this compound is binding to CDK9 at the concentrations used in your cellular assays.[3][4][5][6][7]
-
Investigate Off-Target Binding: For in-depth analysis, consider advanced proteomics techniques such as chemical proteomics or thermal proteome profiling to identify potential off-target proteins of this compound.[8][9][10][11][12][13]
-
Issue 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in the experimental environment, such as cell permeability, intracellular ATP concentration, or the presence of efflux pumps, can affect the apparent potency of this compound in cells.
-
Troubleshooting Steps:
-
Assess Cell Permeability: While most small molecules are cell-permeable, issues can arise. If poor permeability is suspected, consider using cell lines with known differences in transporter expression.
-
Consider Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) compared to that used in many biochemical assays (micromolar range) can lead to a rightward shift in the IC50 value in cellular assays.
-
Evaluate On-Target Readouts: Instead of relying solely on cell viability, measure a direct downstream marker of CDK9 activity, such as the phosphorylation of the RNAPII CTD at Serine 2, to get a more accurate measure of target inhibition in cells.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Other kinases | >1000 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from publicly available sources.[2]
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay with this compound
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. To minimize non-specific binding, consider adding 0.5 mg/mL BSA and 0.01% Tween-20.
-
Prepare Kinase and Substrate: Dilute the active CDK9/Cyclin T1 enzyme and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) to their final desired concentrations in the kinase reaction buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Initiate the Reaction: Add ATP (often radiolabeled, e.g., [γ-32P]ATP) to the reaction mixture to start the kinase reaction. The concentration of ATP should be at or near the Km for CDK9.
-
Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for filter-binding assays or EDTA for mobility-shift assays).
-
Detect Phosphorylation: Quantify the amount of substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiometric assays or fluorescence polarization for non-radiometric assays).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time.
-
Harvest and Lyse Cells: Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors). Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantify Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of CDK9 using a specific antibody by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble CDK9 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publications — CETSA [cetsa.org]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoproteomic Profiling Uncovers CDK4-Mediated Phosphorylation of the Translational Suppressor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cytotoxicity of LY2857785 on Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxic effects of the CDK9 inhibitor, LY2857785, on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and does it differ between normal and cancer cells?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action is crucial for the transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts, including key anti-apoptotic proteins like MCL-1.
The primary mechanism of action—inhibition of CDK9-mediated transcription—is expected to be the same in both normal and cancer cells, as CDK9 is a fundamental regulator of gene expression. The differential sensitivity observed between cancer and some normal cells may be attributed to "oncogene addiction" in tumor cells, where they are highly dependent on the continuous expression of certain survival proteins that are rapidly turned over. Inhibition of CDK9 by this compound leads to the downregulation of these survival proteins, triggering apoptosis. While this effect is desirable for killing cancer cells, it can also impact highly proliferative normal cells that rely on the same transcriptional machinery, leading to on-target toxicity.
Q2: What is the expected cytotoxic effect of this compound on normal hematopoietic cells?
A2: Preclinical studies have shown that this compound exhibits cytotoxic effects on normal human hematopoietic progenitor cells. Specifically, in vitro studies using the colony-forming unit-granulocyte/macrophage (CFU-GM) assay demonstrated that this compound inhibits the proliferation of normal human bone marrow myeloid progenitors in a concentration- and time-dependent manner. The potency of this compound against these normal progenitor cells, particularly with treatment durations exceeding 8 hours, was found to be comparable to its anti-proliferative effects on tumor cells.[2] This suggests a narrow therapeutic window and indicates that myelosuppression is a potential on-target toxicity of this compound.
Q3: Are there available cytotoxicity data (e.g., IC50 values) for this compound on other normal cell lines, such as fibroblasts, endothelial cells (HUVECs), or bronchial epithelial cells?
A3: Currently, publicly available literature does not provide specific IC50 values for the cytotoxicity of this compound on common normal human cell lines such as fibroblasts, human umbilical vein endothelial cells (HUVECs), or normal human bronchial epithelial cells. The most detailed preclinical safety data focuses on hematopoietic cells due to the observed myelosuppression in toxicology studies. Researchers planning to use this compound in models involving these other normal cell types will need to conduct their own dose-response studies to determine the cytotoxic profile.
Q4: What are the key considerations when designing an experiment to assess the cytotoxicity of this compound on normal cells?
A4: When designing your experiments, consider the following:
-
Cell Type Selection: Choose normal cell lines that are relevant to the anticipated in vivo toxicities or the biological question being investigated. Highly proliferative cells may be more sensitive.
-
Assay Duration: The cytotoxic effects of this compound are time-dependent. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the compound.
-
Concentration Range: Based on its potency against cancer cell lines and hematopoietic progenitors, a concentration range from low nanomolar to low micromolar should be sufficient to establish a dose-response curve.
-
Appropriate Controls: Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Choice of Cytotoxicity Assay: Select an assay that is appropriate for your cell type and experimental goals. Common assays include MTT, MTS, CellTiter-Glo® (measuring ATP levels), and LDH release assays. For hematopoietic progenitors, the CFU-GM assay is the standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity data between replicates. | - Inconsistent cell seeding density.- Uneven compound distribution in wells.- Edge effects in the plate.- Cell contamination. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for adding cells and compounds.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Regularly test for mycoplasma contamination. |
| No significant cytotoxicity observed even at high concentrations. | - The selected normal cell line is resistant to CDK9 inhibition.- Insufficient incubation time.- Compound instability or precipitation. | - Consider that some quiescent or slowly dividing normal cells may be less sensitive.- Extend the incubation period (e.g., up to 72 hours).- Visually inspect the wells for any signs of compound precipitation. Ensure proper dissolution of this compound in the vehicle and culture medium. |
| Unexpectedly high cytotoxicity in the vehicle control group. | - High concentration of the vehicle (e.g., DMSO).- The vehicle itself is toxic to the specific cell line. | - Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and consistent across all wells.- Run a vehicle-only toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Discrepancies between different cytotoxicity assays. | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Understand the principle of each assay. For example, an anti-proliferative effect might be detected by a metabolic assay before significant cell death is measured by an LDH assay.- Consider using a multi-parametric approach, such as combining a viability assay with an apoptosis assay (e.g., Annexin V staining). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic and inhibitory effects of this compound on normal and cancerous cells. Data for a broader range of normal cell lines are limited in the public domain.
| Cell Type/Assay | Parameter | Value (µM) | Conditions | Reference |
| Normal Human Hematopoietic Progenitors | CFU-GM Inhibition | Comparable to tumor cell anti-proliferation IC50s | >8 hours exposure | [2] |
| U2OS (Osteosarcoma) | Cell Proliferation Inhibition | IC50: 0.076 | - | [2] |
| CTD P-Ser2 Inhibition | IC50: 0.089 | - | [2] | |
| CTD P-Ser5 Inhibition | IC50: 0.042 | - | [2] | |
| MV-4-11 (AML) | Cell Proliferation Inhibition | IC50: 0.04 | 8 hours exposure | [1][2] |
| RPMI8226 (Multiple Myeloma) | Cell Proliferation Inhibition | IC50: 0.2 | 8 hours exposure | [1][2] |
| L363 (Multiple Myeloma) | Cell Proliferation Inhibition | IC50: 0.5 | 8 hours exposure | [1][2] |
| Apoptosis Induction | IC50: 0.5 | 8 hours exposure | [1][2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Cell Viability Assay (e.g., MTT/MTS or CellTiter-Glo®)
This protocol provides a general framework. Specific details should be optimized for the cell line being used.
-
Cell Seeding:
-
Culture the desired normal cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound. Include vehicle-only and medium-only controls.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT or CellTiter-Glo® reagent).
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol for Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is specific for assessing the effect on hematopoietic progenitor cells.
-
Cell Preparation:
-
Isolate mononuclear cells from human bone marrow or cord blood using density gradient centrifugation.
-
-
Compound Exposure:
-
Prepare various concentrations of this compound in a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, GM-CSF, IL-3) to support the growth and differentiation of granulocyte and macrophage colonies.
-
Add the prepared mononuclear cells to the medium containing the compound.
-
-
Plating and Incubation:
-
Plate the cell-methylcellulose mixture into petri dishes.
-
Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Colony Counting:
-
After the incubation period, count the number of CFU-GM colonies (typically defined as aggregates of >40 cells) using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via CDK9 inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: Controlling for DMSO Effects in LY2857785 Experiments
Welcome to the technical support center for researchers utilizing the CDK9 inhibitor, LY2857785. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which is essential for the elongation phase of transcription.[4] this compound works by inhibiting the kinase activity of CDK9, which in turn prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2 (Ser2) and Serine 5 (Ser5).[3] This leads to a decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1 and oncoproteins like c-Myc.[5][6] The depletion of these critical survival proteins ultimately induces apoptosis in cancer cells.
Q2: Why is DMSO used as a solvent for this compound?
A2: Like many small molecule kinase inhibitors, this compound has low aqueous solubility. DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds, making it a common vehicle for preparing stock solutions of such inhibitors for in vitro experiments.[7]
Q3: Can DMSO itself affect my experimental results?
A3: Yes, it is crucial to recognize that DMSO is not biologically inert. It can exert a range of effects on cells in a dose-dependent and cell-type-specific manner. These effects can include alterations in cell viability, proliferation, differentiation, and gene expression.[8] Some studies have shown that DMSO can modulate the expression of c-Myc and even influence the activity of RNA polymerases.[9][10] Therefore, a vehicle control is an indispensable part of any experiment involving DMSO.
Q4: What is a "vehicle control" and why is it essential in my this compound experiments?
A4: A vehicle control is a sample of cells treated with the same concentration of DMSO as your experimental group, but without this compound. This control is critical to differentiate the biological effects of this compound from those of the solvent.[11] Any observed changes in the vehicle control group can be attributed to DMSO, allowing you to isolate and accurately interpret the specific effects of the inhibitor.
Q5: What is the recommended final concentration of DMSO to use in cell culture experiments?
A5: It is best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, it is highly recommended to perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not significantly affect the viability or relevant signaling pathways in your specific cell line.[12][13]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Cell Proliferation (8h) | 0.04 | [3] |
| RPMI8226 | Multiple Myeloma | Cell Proliferation (8h) | 0.2 | [3] |
| L363 | Multiple Myeloma | Cell Proliferation (8h) | 0.5 | [3] |
| U2OS | Osteosarcoma | p-RNAPII (Ser2) Inhibition | 0.089 | [3] |
| U2OS | Osteosarcoma | p-RNAPII (Ser5) Inhibition | 0.042 | [3] |
Table 2: General Guidelines for DMSO Concentration and its Potential Effects on Cell Viability
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendations |
| < 0.1% | Generally considered safe with minimal impact on cell viability and signaling. | Ideal for most experiments. Always include a vehicle control. |
| 0.1% - 0.5% | May cause subtle changes in some sensitive cell lines. | Use with caution. A DMSO dose-response curve is highly recommended. |
| > 0.5% | Increased risk of cytotoxicity and significant off-target effects. | Avoid if possible. If necessary due to compound solubility, extensive validation is required. |
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow with vehicle control.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the appropriate DMSO concentration for your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. Recommended final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Replace the old medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the cell viability for each DMSO concentration relative to the "medium-only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Western Blot Analysis of p-RNAPII (Ser2), c-Myc, and Mcl-1
This protocol allows for the assessment of this compound's on-target and downstream effects.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations. Include an untreated control and a vehicle (DMSO) control.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RNAPII (Ser2) (e.g., 1:1000 dilution), c-Myc (e.g., 1:1000 dilution), Mcl-1 (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH).[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the protein levels in the this compound-treated samples to the vehicle control.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.
Methodology:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound. Include an untreated control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for at least 30 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank (medium only) from all experimental wells. Plot the luminescence values against the concentration of this compound to determine the dose-dependent induction of apoptosis. Compare the results to the vehicle control to assess the net effect of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| High background apoptosis in vehicle (DMSO) control | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve to determine the non-toxic concentration. Reduce the final DMSO concentration in your experiments, ideally to <0.1%.[10][15] |
| Cells are overly sensitive to handling or media conditions. | Ensure gentle handling of cells during plating and media changes. Use fresh, pre-warmed media. | |
| Inconsistent IC50 values for this compound between experiments | Variability in cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[11] |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. | |
| Inconsistent incubation times. | Adhere strictly to the predetermined incubation times for all experiments. | |
| This compound does not reduce p-RNAPII (Ser2) levels | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Antibody not working or incorrect dilution. | Use a validated antibody for p-RNAPII (Ser2) and optimize the antibody concentration. Include a positive control if possible. | |
| Cell line is resistant to this compound. | Confirm the expression of CDK9 in your cell line. Consider using a different cell line known to be sensitive to CDK9 inhibition. | |
| This compound does not reduce c-Myc or Mcl-1 protein levels | Protein stability is altered in the cell line. | Check the half-life of c-Myc and Mcl-1 in your cell line. Some cell lines may have mechanisms that stabilize these proteins, masking the effect of transcriptional inhibition.[5] |
| Compensatory signaling pathways are activated. | Investigate other signaling pathways that may regulate c-Myc or Mcl-1 expression or stability in your cell line. | |
| Insufficient treatment duration to observe changes in protein levels. | Perform a time-course experiment to determine the optimal time point to observe a decrease in c-Myc and Mcl-1 protein levels. |
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-myc gene regulates the polyamine pathway in DMSO-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMSO induced modulation of c-myc steady-state RNA levels in a variety of different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide targets phage RNA polymerases to promote transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for LY2857785 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for LY2857785 treatment in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcription elongation.[3][4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), specifically at Serine 2 (Ser2) and Serine 5 (Ser5).[1][5] This leads to a halt in transcription, particularly of genes with short-lived mRNA, including key anti-apoptotic proteins like MCL-1.[6] The ultimate result is the induction of apoptosis and inhibition of cell proliferation in sensitive cancer cell lines.[1][6]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: For initial experiments, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint. Based on preclinical studies, significant anti-proliferative effects and induction of apoptosis are observed between 4 to 24 hours of continuous exposure.[1] Maximal potency for cell proliferation inhibition is often reached at around 8 to 12 hours in several hematologic and solid tumor cell lines.[1] For assays measuring direct target engagement, such as the inhibition of RNAP II phosphorylation, shorter incubation times may be sufficient.
Q3: How does the optimal incubation time for this compound vary between different cell lines?
A3: The optimal incubation time can vary depending on the intrinsic properties of the cell line, such as its proliferation rate and its dependence on the CDK9 pathway. For example, in MV-4-11, RPMI8226, and L363 cells, the maximal effect on cell growth inhibition was observed at 8 hours.[1][2] It is crucial to perform a time-course experiment for each new cell line to determine the most effective exposure duration.
Q4: Should I be concerned about the stability of this compound in culture medium during long incubation periods?
A4: While specific stability data in culture medium is not extensively detailed in the provided results, it is a good practice for long-term incubations (e.g., beyond 48-72 hours) to consider a medium change with fresh this compound to maintain a consistent concentration of the inhibitor.[7] For shorter incubations, this is generally not necessary.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed at the chosen time point. | Incubation time is too short. | Increase the incubation duration. For endpoints like apoptosis or significant reduction in cell viability, a longer exposure of 8-24 hours might be necessary.[1] |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line.[7] | |
| The cell line is resistant to CDK9 inhibition. | Confirm the expression and activity of CDK9 in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MV-4-11.[1] | |
| High levels of cell death are observed even at short incubation times. | Inhibitor concentration is too high. | Reduce the concentration of this compound. Perform a dose-response experiment to find the optimal concentration that induces the desired effect without excessive toxicity.[8] |
| The cell line is highly sensitive to CDK9 inhibition. | Shorten the incubation time. A time-course experiment will help identify the earliest time point at which the desired effect is observed. | |
| Variability in results between experiments. | Inconsistent incubation times. | Ensure that incubation times are precisely controlled and consistent across all experiments. |
| Cell density at the time of treatment. | Standardize the cell seeding density to ensure that cells are in a consistent growth phase (typically logarithmic phase) at the start of each experiment.[9] |
Quantitative Data Summary
Table 1: Time-Dependent Inhibition of Cell Proliferation by this compound in Various Cell Lines
| Cell Line | 4 hours (IC₅₀ µM) | 8 hours (IC₅₀ µM) | 24 hours (IC₅₀ µM) |
| MV-4-11 | Not specified | 0.04 | Not specified |
| RPMI8226 | Not specified | 0.2 | Not specified |
| L363 | Not specified | 0.5 | Not specified |
| U2OS | Not specified | Not specified | 0.05 |
| HCT116 | Not specified | Not specified | 0.03 |
| A549 | Not specified | Not specified | 0.01 |
Data compiled from a study by St-Germain et al. (2025) which showed that the maximal effect of this compound on cell proliferation was reached at around 8 to 12 hours.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation period for this compound by assessing its effect on cell viability over time.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[7]
-
-
Inhibitor Preparation:
-
Time-Course Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, and 48 hours). Use a separate plate for each time point to avoid disturbing the cells.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the cell viability against the incubation time for each concentration to determine the optimal duration of treatment.
-
Protocol 2: Western Blot Analysis of RNAP II Phosphorylation
This protocol is for assessing the direct target engagement of this compound by measuring the phosphorylation of RNAP II.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for various short time points (e.g., 1, 2, 4, and 8 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAP II (Ser2 and Ser5) and total RNAP II overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total RNAP II.
-
The optimal incubation time for target engagement is the point at which the ratio of phosphorylated to total RNAP II is significantly reduced.
-
Visualizations
Caption: Signaling pathway of this compound action on transcription.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2857785 Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK9 inhibitor, LY2857785.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[3][4] This phosphorylation event is critical for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global suppression of transcription, particularly of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1.[1][4] This ultimately induces apoptosis in cancer cells.[1][4]
Q2: What was the most significant challenge encountered during the preclinical development of this compound?
A2: The primary challenge that led to the discontinuation of this compound's clinical development was its narrow therapeutic window due to dose-limiting toxicities.[3] Preclinical studies in rats and dogs revealed a steep dose-response curve for toxicity, with significant myelotoxicity (bone marrow suppression) and gastrointestinal tract toxicity being the major concerns.[3] The dog was identified as the most sensitive species to the hematologic toxicity of this compound.[3]
Q3: What are the recommended in vitro starting concentrations for this compound?
A3: Based on preclinical data, the IC50 values for cell proliferation inhibition vary across different cell lines. For hematologic cancer cell lines, the geomean IC50 is approximately 0.197 μmol/L.[3] For instance, in the MV-4-11 AML cell line, the IC50 for cell growth inhibition is as low as 0.04 μmol/L after an 8-hour incubation.[3][5] For solid tumor cell lines, the mean IC50 value in a soft-agar colony formation assay was 0.22 μmol/L.[3] It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
In Vitro Experimentation
Issue: High variability in cell viability or apoptosis assay results.
-
Possible Cause 1: Inconsistent Drug Exposure Time.
-
Possible Cause 2: Cell Line Sensitivity.
-
Possible Cause 3: Compound Stability in Culture Media.
-
Troubleshooting Tip: While this compound has good solution stability, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to avoid degradation.
-
Issue: Lack of correlation between target engagement (p-Ser2 RNAP II inhibition) and cellular phenotype (apoptosis).
-
Possible Cause 1: Timing of Endpoint Measurement.
-
Troubleshooting Tip: Inhibition of RNAP II phosphorylation is an early event. The downstream effects, such as apoptosis, will occur later. Optimize the time points for measuring both target engagement and the desired cellular outcome. For example, assess p-Ser2 levels at earlier time points (e.g., 1-4 hours) and apoptosis at later time points (e.g., 8-24 hours).
-
-
Possible Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Tip: While this compound is a selective CDK9 inhibitor, at higher concentrations, off-target effects on other kinases could contribute to the observed phenotype.[5] It is crucial to use the lowest effective concentration that demonstrates on-target activity to minimize confounding off-target effects. Consider using a structurally different CDK9 inhibitor as a control to confirm that the observed phenotype is due to CDK9 inhibition.
-
In Vivo Experimentation
Issue: Poor in vivo efficacy despite potent in vitro activity.
-
Possible Cause 1: Suboptimal Formulation.
-
Troubleshooting Tip: this compound has high aqueous solubility and can be formulated in 0.9% NaCl (normal saline) at a pH of 5.5 to 6.0.[6] Ensure the formulation is prepared correctly and the pH is adjusted as specified.
-
-
Possible Cause 2: Inadequate Dosing Regimen.
-
Troubleshooting Tip: this compound has a relatively short duration of target inhibition.[5] In mouse xenograft models, significant target inhibition was observed for 3 to 6 hours.[5] Consider the pharmacokinetic profile of the compound in your animal model and adjust the dosing frequency accordingly to maintain sufficient target engagement.
-
-
Possible Cause 3: Toxicity Limiting the Achievable Dose.
-
Troubleshooting Tip: The narrow therapeutic window is a known challenge.[3] Carefully monitor animals for signs of toxicity, particularly weight loss and signs of distress, which could indicate myelosuppression or gastrointestinal issues. It may be necessary to use a lower, better-tolerated dose, which might result in less dramatic tumor regression. Consider intermittent dosing schedules to manage toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line(s) | IC50 (μmol/L) | Reference |
| CDK9 Enzymatic Inhibition | - | 0.011 | [1] |
| CDK8 Enzymatic Inhibition | - | 0.016 | [5] |
| CDK7 Enzymatic Inhibition | - | 0.246 | [5] |
| CTD P-Ser2 Inhibition | U2OS | 0.089 | [3] |
| CTD P-Ser5 Inhibition | U2OS | 0.042 | [3] |
| Cell Proliferation Inhibition (Geomean) | 24 Hematologic Cancer Cell Lines | 0.197 | [3] |
| Cell Proliferation Inhibition | MV-4-11 | 0.04 (8h) | [3][5] |
| Cell Proliferation Inhibition | RPMI8226 | 0.2 (8h) | [3][5] |
| Cell Proliferation Inhibition | L363 | 0.5 (8h) | [3][5] |
| Apoptosis Induction | L363 | 0.5 (8h) | [3][5] |
| Soft-Agar Colony Formation (Mean) | 48 Solid Tumor Cell Lines | 0.22 | [3] |
Table 2: In Vivo Target Engagement of this compound
| Model | Parameter | TED50 / TEC50 | Reference |
| HCT116 Xenograft (mice) | RNAP II CTD P-Ser2 Inhibition | 4.4 mg/kg (TED50) | [5] |
| HCT116 Xenograft (mice) | RNAP II CTD P-Ser2 Inhibition | 0.36 μM (TEC50) | [5] |
Experimental Protocols
Protocol 1: In Vivo Target Inhibition Assay
-
Animal Model: Use mice or rats bearing subcutaneous xenograft tumors (e.g., HCT116 or MV-4-11). Tumor volume should be approximately 150-200 mm³.
-
Formulation: Prepare this compound in sterile normal saline (0.9% NaCl) with the pH adjusted to 5.5-6.0.
-
Administration: Administer the formulated this compound intravenously (i.v.).
-
Dosing: Use a dose range to determine a dose-response relationship. A vehicle control group (saline) is essential.
-
Tissue Harvest: At specified time points post-administration (e.g., 1, 3, 6, 8 hours), euthanize the animals via CO2 asphyxiation.
-
Sample Processing: Surgically remove the xenograft tumors, flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Analysis: Prepare tumor lysates and analyze the phosphorylation status of the RNAP II CTD at Serine 2 (p-Ser2) by Western blotting or other quantitative immunoassays to assess target engagement.
Visualizations
Caption: CDK9 signaling pathway and its inhibition by this compound.
Caption: Preclinical experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for in vivo toxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors: LY2857785 vs. Flavopiridol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their central role in regulating cell cycle progression and transcription. Among these, CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, has garnered significant attention. Inhibition of CDK9 disrupts the transcription of short-lived anti-apoptotic proteins, such as MCL-1, leading to tumor cell death. This guide provides a detailed, objective comparison of two notable CDK inhibitors: LY2857785, a selective CDK9 inhibitor, and flavopiridol (alvocidib), a pan-CDK inhibitor that was the first of its class to enter clinical trials.[1][2] This comparison is supported by preclinical and clinical data to aid researchers in their evaluation of these compounds for cancer research and drug development.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective, ATP-competitive inhibitor of CDK9.[3] Its primary mechanism of action involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This leads to a reduction in the transcription of key survival proteins, most notably MCL-1, thereby inducing apoptosis in cancer cells.[4] this compound exhibits significantly greater selectivity for CDK9 over other CDKs, which may translate to a more targeted therapeutic effect with a potentially wider therapeutic window.
Flavopiridol , a semi-synthetic flavonoid derived from rohitukine, is a pan-CDK inhibitor with activity against multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[2][5] Its broader activity profile results in a multi-faceted anti-cancer effect, including cell cycle arrest at both the G1/S and G2/M phases, in addition to the inhibition of transcription through its action on CDK9.[2][6][7] While this broad-spectrum inhibition can be potent, it may also contribute to off-target effects and associated toxicities observed in clinical settings.[8]
Data Presentation: Biochemical Potency
The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound and flavopiridol against a panel of cyclin-dependent kinases, highlighting their distinct selectivity profiles.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK9/cyclin T1 | 11 | ~20-100 [9] |
| CDK1/cyclin B | >1000 | ~30-100[5][9] |
| CDK2/cyclin A | >1000 | ~100-170[5][9] |
| CDK4/cyclin D1 | >1000 | ~65-100[5][9] |
| CDK6/cyclin D3 | >1000 | ~170[9] |
| CDK7/cyclin H | 246 | ~110-300[9] |
| CDK8/cyclin C | 16 | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies of this compound and flavopiridol are limited. However, available data from independent and some comparative preclinical studies provide insights into their relative potency and efficacy.
In Vitro Cytotoxicity
The following table presents a compilation of IC50 values for both compounds across various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary, warranting cautious interpretation.
| Cell Line | Cancer Type | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | ~40 (8h) | - |
| RPMI-8226 | Multiple Myeloma | ~200 (8h) | - |
| L363 | Multiple Myeloma | ~500 (8h) | - |
| U2OS | Osteosarcoma | 76 | - |
| CAL62 | Anaplastic Thyroid Cancer | - | Sub-micromolar[10] |
| KMH2 | Anaplastic Thyroid Cancer | - | Sub-micromolar[10] |
| BHT-101 | Anaplastic Thyroid Cancer | - | Sub-micromolar[10] |
| KKU-055 | Cholangiocarcinoma | - | 40.1 (72h)[11] |
| KKU-100 | Cholangiocarcinoma | - | 91.9 (72h)[11] |
| KKU-213 | Cholangiocarcinoma | - | 58.2 (72h)[11] |
| KKU-214 | Cholangiocarcinoma | - | 56.0 (72h)[11] |
In Vivo Antitumor Activity
A study utilizing an orthotopic Bcl2/Eμ-Myc leukemia mouse model directly compared the efficacy of this compound and flavopiridol. In this model, this compound demonstrated a significant survival benefit over flavopiridol, suggesting superior in vivo efficacy in this specific hematologic malignancy model.[12]
Clinical Development and Outlook
Flavopiridol has undergone extensive clinical investigation in numerous Phase I and II trials for both hematological malignancies and solid tumors.[8][13][14] While it has shown notable clinical activity, particularly in chronic lymphocytic leukemia (CLL), its broad kinase inhibitory profile has been associated with toxicities, including diarrhea and tumor lysis syndrome, which have complicated its clinical development.[8]
This compound is in earlier stages of development. Its high selectivity for CDK9 is hypothesized to offer a more favorable safety profile compared to pan-CDK inhibitors like flavopiridol, potentially allowing for more effective therapeutic dosing. Further preclinical and clinical studies are needed to validate this hypothesis and establish its clinical utility.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these CDK inhibitors are provided below.
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the cytotoxic effects of CDK inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,400 cells per well and incubate for 24 hours at 37°C and 5% CO2.[15]
-
Compound Treatment: Treat cells with a range of concentrations of the CDK inhibitor (e.g., 0.06 to 32 μM for flavopiridol) for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[15]
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol describes the detection of key protein markers following treatment with CDK inhibitors.
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate 20 μg of total protein per sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MCL-1, anti-p-RNAPII Ser2, anti-CDK9, and a loading control like α-tubulin) overnight at 4°C.[10][16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution after CDK inhibitor treatment.
-
Cell Treatment and Harvesting: Treat cells (e.g., with 125 nM flavopiridol for 24 hours) and harvest by trypsinization.[15]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[15]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[15]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of CDK inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[17]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the CDK inhibitor via the appropriate route (e.g., intravenous bolus for this compound) at the specified dose and schedule.[12]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, immunohistochemistry).[18]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
Both this compound and flavopiridol are potent inhibitors of CDK9 with demonstrated anti-cancer activity. The primary distinction lies in their selectivity profiles. This compound, as a highly selective CDK9 inhibitor, offers a more targeted approach that may translate to an improved safety profile and a wider therapeutic index. Flavopiridol, with its pan-CDK inhibitory activity, provides a broader mechanism of action that encompasses both transcriptional and cell cycle inhibition. While this can lead to potent anti-tumor effects, it is also associated with a higher potential for off-target toxicities. The choice between these two inhibitors for research and therapeutic development will ultimately depend on the specific cancer type, the desired therapeutic strategy, and the balance between efficacy and safety. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavopiridol administered using a pharmacologically derived schedule is associated with marked clinical efficacy in refractory, genetically high-risk chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A phase 1 clinical trial of flavopiridol consolidation in chronic lymphocytic leukemia patients following chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY2857785 and Other CDK9 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of LY2857785 with other notable Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The information is intended to assist researchers in making informed decisions for their cancer research and drug development programs.
Introduction to CDK9 Inhibition in Oncology
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the release of RNAPII from promoter-proximal pausing, enabling productive transcription of downstream genes. In many cancers, there is a dependency on the continuous and high-level expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL1), and oncoproteins like MYC. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This "transcriptional addiction" of tumor cells makes CDK9 an attractive therapeutic target.
This compound is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-tumor efficacy in preclinical models of hematologic malignancies and solid tumors.[1][2] This guide will compare its performance against other well-characterized CDK9 inhibitors, including the pan-CDK inhibitor Flavopiridol (Alvocidib), and the more selective inhibitors AZD4573 and KB-0742.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other CDK9 inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50) of CDK9 Inhibitors
| Inhibitor | CDK9 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK7 (nM) | CDK8 (nM) | Notes |
| This compound | 11[3] | >1000 | >1000 | >1000 | 246[3] | 16[3] | Highly selective for CDK9 and CDK8. |
| Flavopiridol | 3-25[4][5] | 30-40[6] | 40-170[6] | 20-100[6] | 300-875[6] | - | Pan-CDK inhibitor with high potency against CDK9. |
| AZD4573 | <4[1][7] | >10000 | 1300 | >10000 | 1200 | - | Highly potent and selective for CDK9.[8] |
| KB-0742 | 6[9] | - | >1000 | >1000 | >1000 | - | Potent and selective oral CDK9 inhibitor. |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. The data presented here are compiled from various sources and should be considered for comparative purposes.
Table 2: Cellular Activity of CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Key Findings |
| This compound | MV-4-11 (AML) | Cell Viability | 0.04 (8h)[10] | Potent and rapid induction of apoptosis. |
| RPMI8226 (Multiple Myeloma) | Cell Viability | 0.2 (8h)[10] | ||
| L363 (Multiple Myeloma) | Cell Viability | 0.5 (8h)[10] | ||
| U2OS (Osteosarcoma) | p-Ser2 RNAPII Inhibition | 0.089[10] | Correlates with cell proliferation inhibition. | |
| Flavopiridol | CAL62 (Anaplastic Thyroid Cancer) | Cell Viability | 0.10[11] | Induces G2/M cell cycle arrest. |
| BHT-101 (Anaplastic Thyroid Cancer) | Cell Viability | 0.12[11] | ||
| AZD4573 | MV-4-11 (AML) | Caspase Activation | 0.0137[1] | Rapid induction of apoptosis in hematologic cancers. |
| Hematologic Cancer Panel | Cell Viability (GI50) | 0.011 (median) | Broad activity in hematologic malignancies. | |
| KB-0742 | TNBC Cell Lines | Cell Viability | 0.6 - 1.2[12] | Cytostatic and cytotoxic effects in triple-negative breast cancer. |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by compounds like this compound leads to anti-tumor effects.
Caption: CDK9/P-TEFb signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Characterizing CDK9 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a CDK9 inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a CDK9 inhibitor.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 or K enzyme (e.g., Promega, V4104)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[14]
-
Substrate peptide (e.g., PDKtide)[13]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Test compound (e.g., this compound)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in Kinase Buffer to the desired concentrations.
-
In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) control.[15]
-
Add 2 µl of CDK9/Cyclin K enzyme solution to each well.[15]
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.[15]
-
Incubate the plate at room temperature for 120 minutes.[15]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 10 µl of Kinase Detection Reagent to each well.[15]
-
Incubate at room temperature for 30 minutes.[15]
-
Record luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for RNAPII Phosphorylation and MCL1 Levels
Objective: To assess the effect of a CDK9 inhibitor on the phosphorylation of RNAPII at Serine 2 (a direct target of CDK9) and the protein levels of the anti-apoptotic protein MCL1.
Materials:
-
Cancer cell lines (e.g., MV-4-11, U2OS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII CTD (Ser2) (e.g., Cell Signaling Technology, #13499)
-
Rabbit anti-MCL1 (e.g., Cell Signaling Technology, #94296)[16]
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of the CDK9 inhibitor or vehicle for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Ser2-RNAPII or anti-MCL1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a CDK9 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK9 inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[18]
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective CDK9 inhibitor with demonstrated preclinical activity against a range of cancer cell lines, particularly those of hematologic origin. Its high selectivity for CDK9 over other CDKs may offer a favorable therapeutic window compared to pan-CDK inhibitors like Flavopiridol. The comparative data presented in this guide highlights the distinct profiles of different CDK9 inhibitors, providing a valuable resource for researchers investigating transcriptional addiction in cancer. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other selective CDK9 inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]
- 13. CDK9/CyclinK Kinase Enzyme System [promega.jp]
- 14. ulab360.com [ulab360.com]
- 15. researchgate.net [researchgate.net]
- 16. vjoncology.com [vjoncology.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
A Comparative Analysis of CDK9 Inhibitors: LY2857785 and AZD4573
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy, particularly for hematological malignancies. CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. This guide provides a detailed comparative analysis of two potent and selective CDK9 inhibitors, LY2857785 and AZD4573, summarizing their performance based on available preclinical data.
At a Glance: Key Characteristics
| Feature | This compound | AZD4573 |
| Primary Target | CDK9 | CDK9 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Therapeutic Focus | Hematological Malignancies | Hematological Malignancies |
| Administration Route | Intravenous | Intravenous |
Biochemical and Cellular Activity
Both this compound and AZD4573 are highly potent inhibitors of CDK9, demonstrating low nanomolar efficacy in biochemical assays. Their primary mechanism involves the competitive inhibition of ATP binding to the CDK9 kinase domain, which in turn prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a halt in transcriptional elongation, particularly of genes with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.
Table 1: Comparative Biochemical Potency
| Target | This compound IC₅₀ (µM) | AZD4573 IC₅₀ (nM) |
| CDK9 | 0.011[1] | <4[2] |
| CDK8 | 0.016[1] | >10-fold selective vs other CDKs[3] |
| CDK7 | 0.246[1] | >10-fold selective vs other CDKs[3] |
Table 2: Comparative Cellular Activity in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | AZD4573 EC₅₀ (nM) (Caspase Activation) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 (8h)[1] | 13.7[2] |
| RPMI8226 | Multiple Myeloma | 0.2 (8h)[1] | Not Reported |
| L363 | Multiple Myeloma | 0.5 (8h)[1] | Not Reported |
| Hematological Cancers (Median) | Various | Not Reported | 30[3] |
AZD4573 has been noted for its designed transient target engagement, exhibiting a short half-life in preclinical species[4]. This characteristic is intended to provide a mechanism for the indirect downregulation of key survival proteins like Mcl-1 while potentially minimizing toxicities associated with sustained CDK9 inhibition.
Kinase Selectivity
A critical aspect of targeted therapies is their selectivity, as off-target effects can lead to toxicity. Both this compound and AZD4573 have been profiled for their kinase selectivity.
This compound has been shown to be highly selective for CDK9, with only a few other kinases inhibited at similar potencies[5]. AZD4573 is also described as a highly selective CDK9 inhibitor, with greater than 10-fold selectivity against other tested CDKs and kinases[3].
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor efficacy in preclinical xenograft models of hematological malignancies.
-
This compound: Treatment with this compound has been shown to significantly inhibit tumor growth in vivo in models such as MV-4-11 xenografts[6].
-
AZD4573: In mouse xenograft studies, AZD4573 has been shown to cause durable regressions in both subcutaneous and disseminated models of multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL)[3]. Furthermore, AZD4573 has demonstrated enhanced antitumor activity when used in combination with other agents like venetoclax[3].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and AZD4573, as well as a general workflow for evaluating these inhibitors.
Caption: CDK9 Inhibition Pathway.
References
Validating the On-Target Activity of LY2857785: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2857785, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other relevant CDK inhibitors. The on-target activity of this compound is validated through biochemical and cellular assays, and its performance is benchmarked against alternative compounds. Detailed experimental protocols and signaling pathway diagrams are provided to support the data presented.
Comparative On-Target Activity of CDK9 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected CDK inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | CDK9 IC50 (nM) | Other CDK IC50 (nM) | Cellular p-RNAPII Ser2 IC50 (nM) | Cell Proliferation IC50 (nM) |
| This compound | 11 | CDK7 (246), CDK8 (16) | 89 (U2OS) | 76 (U2OS), 40 (MV-4-11) |
| AZD4573 | <4 | >10-fold selectivity vs other CDKs | Dose-dependent decrease | 13.7 (MV-4-11, caspase activation) |
| NVP-2 | 0.514 | CDK1 (>584), CDK2 (>706) | Not specified | 250 (MOLT-4) |
| AT7519 | <10 | CDK1 (210), CDK2 (47), CDK4 (100), CDK5 (13), CDK6 (170) | Dose-dependent decrease | 40 (MCF-7) - 940 (SW620) |
| Flavopiridol | ~3 | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7) | Dose-dependent decrease | Varies by cell line |
Unveiling the Mechanism: The CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[1] This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[1] The inhibition of CDK9 by compounds like this compound leads to a decrease in p-RNAPII Ser2 levels, resulting in the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and the proto-oncogene MYC, ultimately inducing apoptosis in cancer cells.
Experimental Protocols for On-Target Validation
To validate the on-target activity of this compound, a series of biochemical and cellular assays are employed. These experiments are designed to quantify the direct inhibition of the CDK9 kinase, assess the downstream effects on the signaling pathway within cells, and measure the ultimate impact on cell viability.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency of this compound against purified CDK9/Cyclin T1 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired concentrations, ensuring the final DMSO concentration is ≤1%.
-
Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in Kinase Buffer.
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., PDKtide) and ATP at a concentration near the Km for ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot for Phospho-RNA Polymerase II (Ser2)
Objective: To assess the inhibition of CDK9 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAP II.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U2OS or MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RNAP II (Ser2) overnight at 4°C.
-
As a loading control, also probe for total RNAP II or a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phospho-RNAP II (Ser2) signal to the total RNAP II or loading control signal.
-
Determine the cellular IC50 for the inhibition of RNAP II phosphorylation.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for cell proliferation inhibition.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the engagement of this compound with its target, CDK9, in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cancer cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble CDK9 in the supernatant using a detection method such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis:
-
Generate a thermal melt curve by plotting the amount of soluble CDK9 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of CDK9 upon drug binding, confirming target engagement.
-
Alternatively, perform an isothermal dose-response experiment by treating cells with varying concentrations of this compound and heating at a single, optimized temperature. This will generate a dose-dependent stabilization curve from which an EC50 for target engagement can be determined.
-
Conclusion
The data and protocols presented in this guide provide a robust framework for validating the on-target activity of this compound. The comparative analysis demonstrates its potency and selectivity for CDK9. The detailed experimental methodologies offer a clear path for researchers to independently verify these findings and further explore the therapeutic potential of this and other CDK9 inhibitors. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the mechanism of action and the validation process.
References
A Researcher's Guide to LY2857785: A Comparative Analysis for CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY2857785, a potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other alternative tool compounds used in CDK9 research. We present a comprehensive overview of its biochemical and cellular activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
Introduction to CDK9: A Key Transcriptional Regulator
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene expression. In partnership with its cyclin partners (T1, T2, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step that releases the polymerase from a paused state and allows for productive transcriptional elongation.[2][3][4] This process is essential for the expression of many genes, including short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1][5] Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive therapeutic target.[1][2] Inhibition of CDK9 is designed to suppress the transcription of these crucial survival genes, thereby inducing apoptosis in cancer cells.[1][5]
This compound: A Profile of a Selective CDK9 Inhibitor
This compound is a type I reversible and competitive ATP kinase inhibitor that demonstrates high potency and selectivity for CDK9.[6][7][8] Its mechanism of action involves directly inhibiting the kinase activity of CDK9, which in turn reduces the phosphorylation of RNAP II.[5][6] This leads to a dramatic decrease in the levels of key survival proteins, such as MCL1, ultimately resulting in apoptosis in a variety of leukemia and solid tumor cell lines.[5][6][9]
While highly potent against CDK9, this compound also shows inhibitory activity against other transcriptional kinases, notably CDK8 and to a lesser extent, CDK7.[7][8][10] This profile distinguishes it from pan-CDK inhibitors and positions it as a selective transcriptional CDK inhibitor.
Comparative Analysis of CDK9 Inhibitors
The field of CDK9 inhibition has evolved from broad-spectrum inhibitors to highly selective molecules. Understanding the nuances of each compound is critical for interpreting experimental results.
Biochemical Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and several alternative CDK9 inhibitors against key cyclin-dependent kinases. Lower values indicate higher potency.
| Compound | CDK9 IC50 (nM) | CDK8 IC50 (nM) | CDK7 IC50 (nM) | Other Notable CDK Inhibition | Reference(s) |
| This compound | 11 | 16 | 246 | CDK1 (241 nM) | [6][7][8][10] |
| Flavopiridol (Alvocidib) | Potent | - | Active | Broad-spectrum (CDK1, 2, 4, 6, 7) | [11][12][13] |
| SNS-032 | 4 | - | Active | CDK2 | [14] |
| Atuveciclib (BAY-1143572) | 6 | - | - | >150-fold selective over other CDKs | [14] |
| AZD4573 | 3 | - | - | >10-fold selective over other kinases | [14] |
| Toyocamycin | 79 | - | - | Selective vs other CDKs (0.67-15 µM) | [15] |
Cellular Activity
This table compares the cellular effects of this compound and the first-generation inhibitor, Flavopiridol, highlighting their ability to inhibit RNAP II phosphorylation and cancer cell proliferation.
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
| This compound | RNAP II P-Ser2 Inhibition | U2OS | 0.089 | [7][10][11] |
| Cell Proliferation (8h) | MV-4-11 | 0.04 | [11] | |
| Apoptosis Induction (8h) | L363 | 0.5 | [11] | |
| Flavopiridol (Alvocidib) | RNAP II P-Ser2 Inhibition | U2OS | 0.147 | [11] |
| Cytotoxicity | Hut78 | 0.094 | [16] |
Visualizing the Mechanism and Workflow
To better understand the context of CDK9 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for characterizing an inhibitor.
Caption: CDK9 (as P-TEFb) phosphorylates RNAP II to enable transcriptional elongation.
Caption: Standard workflow for preclinical characterization of a CDK9 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize CDK9 inhibitors.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A purified, active kinase (e.g., CDK9/Cyclin T1) is incubated with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of the test compound (e.g., this compound). The amount of phosphorylated substrate is then quantified.
-
Methodology:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide containing the RNAP II CTD sequence), and kinase buffer.
-
Add the diluted inhibitor to the wells. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the product. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For antibody-based assays (e.g., HTRF, AlphaLISA), read the plate on a suitable plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
2. Cellular Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: Cells are treated with the inhibitor for a defined period, and the relative number of viable cells is measured using a metabolic indicator or by quantifying ATP.
-
Methodology:
-
Seed cells (e.g., MV-4-11 leukemia cells) in a 96-well plate and allow them to adhere or stabilize overnight.[7]
-
Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 4 to 24 hours).[11]
-
Add a viability reagent such as MTT (which is converted to formazan by metabolically active cells) or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP).
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value as described above.
-
3. Western Blot for RNAP II Phosphorylation
-
Objective: To directly measure the inhibition of CDK9's primary cellular target.
-
Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting using antibodies specific for the phosphorylated forms of the RNAP II CTD (e.g., Serine 2).
-
Methodology:
-
Plate cells (e.g., U2OS) and treat with the inhibitor for a short period (e.g., 1-2 hours) to assess direct target engagement.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RNAP II CTD phospho-Ser2. Also, probe a separate blot or strip and re-probe the same blot for total RNAP II and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the reduction in phospho-Ser2 levels relative to the total protein and loading control.
-
Conclusion
This compound serves as a valuable tool compound for CDK9 research, offering high potency and a relatively selective profile against transcriptional CDKs.[6][8] Its characterization is well-documented, providing a solid foundation for its use in cellular and in vivo studies.[10][11][17] When selecting a CDK9 inhibitor, researchers should consider the specific question being addressed. For studies requiring maximal selectivity, newer generation compounds like Atuveciclib or AZD4573 may be preferable.[14] However, for many applications, the potent activity of this compound against CDK9 and its well-defined off-target profile (primarily CDK8) make it an excellent and robust research tool. This guide provides the necessary data and protocols to empower researchers to make informed decisions and design rigorous experiments to further elucidate the role of CDK9 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. oncotarget.com [oncotarget.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
- 17. caymanchem.com [caymanchem.com]
A Comparative Guide: Pharmacological Inhibition of CDK9 with LY2857785 versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. This role in regulating the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like MYC, has positioned CDK9 as a compelling therapeutic target in oncology.
This guide provides a comprehensive comparison of two primary methods for interrogating CDK9 function: pharmacological inhibition using the potent and selective inhibitor LY2857785, and genetic knockdown through techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA). Understanding the nuances, advantages, and limitations of each approach is critical for the design and interpretation of experiments in basic research and drug development.
Mechanism of Action
This compound is a type I reversible and competitive ATP kinase inhibitor that demonstrates high potency and selectivity for CDK9.[1] By binding to the ATP pocket of CDK9, this compound prevents the transfer of phosphate to its substrates, most notably Serine 2 of the RNAPII CTD. This inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, resulting in the downregulation of transcripts with short half-lives, including critical survival factors for cancer cells.
Genetic knockdown of CDK9 , typically achieved through the introduction of siRNA or shRNA, results in the degradation of CDK9 mRNA. This leads to a reduction in the total cellular protein levels of CDK9. Consequently, the formation of active P-TEFb complexes is diminished, leading to a decrease in RNAPII CTD phosphorylation and subsequent inhibition of transcriptional elongation. While the ultimate downstream effect is similar to that of a pharmacological inhibitor, the mechanism of action—protein depletion versus enzymatic inhibition—is fundamentally different.
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the points of intervention for both this compound and genetic knockdown.
Caption: CDK9 signaling pathway and points of intervention.
Comparative Data
The following tables summarize the quantitative effects of this compound and genetic knockdown of CDK9 on key cellular processes. It is important to note that direct comparative studies between this compound and genetic knockdown are limited. Therefore, data from studies using other selective CDK9 inhibitors are included as a proxy to provide a broader comparative context.
Table 1: Inhibition of Cell Proliferation
| Intervention | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | U2OS (Osteosarcoma) | CellTiter-Glo | IC50 | 0.076 µM | [2] |
| CDK9 siRNA | HCC1937 (Breast Cancer) | MTT Assay | Cell Viability | Significant decrease in cell viability | [3] |
| CDK9 siRNA | UCH2 & CH22 (Chordoma) | MTT Assay | Cell Viability | Dose-dependent decrease in cell viability | [4] |
| AZD4573 (CDK9 Inhibitor) | Breast Cancer Cell Lines | MTT Assay | IC50 | 9.16 to > 100 nM | [5] |
Table 2: Induction of Apoptosis
| Intervention | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Hematological Cancer Cell Lines | Not Specified | Apoptosis | Induces rapid apoptosis | [1] |
| CDK9 siRNA | Kasumi-1 & U937 (AML) | Microscopy & Western Blot | Apoptotic Morphology & Cleaved Caspase-3 | Increased apoptosis | |
| CDK9 shRNA | HCC (Hepatocellular Carcinoma) | Not Specified | Apoptosis | Did not induce apoptosis, but inhibited proliferation | [6] |
| AZD4573 (CDK9 Inhibitor) | Breast Cancer Cell Lines | Annexin-V Assay | Apoptotic Cell Death | Induction of apoptosis | [5] |
Table 3: Downregulation of Downstream Targets
| Intervention | Cell Line | Target | Assay | Result | Reference |
| This compound | U2OS | p-RNAPII (Ser2) | Western Blot | IC50 = 0.089 µM | [2] |
| This compound | Various | Mcl-1 | Western Blot | Dramatically decreases Mcl-1 protein levels | [1] |
| CDK9 siRNA | UCH2 & CH22 | p-RNAPII (Ser2) | Western Blot | Dose-dependent decrease | [4] |
| CDK9 siRNA | UCH2 & CH22 | Mcl-1 | Western Blot | Downregulation of Mcl-1 | [4] |
| CDK9 siRNA | Osteosarcoma Cell Lines | Mcl-1 | Western Blot | Reduced Mcl-1 levels | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
siRNA-mediated Knockdown of CDK9
This protocol describes a general workflow for the transient knockdown of CDK9 using siRNA.
Caption: Experimental workflow for siRNA-mediated CDK9 knockdown.
Protocol Details:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: On the following day, transfect cells with CDK9-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. The final siRNA concentration typically ranges from 20 to 100 nM.
-
Incubation: Incubate the transfected cells for 48 to 72 hours to allow for mRNA and protein knockdown.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream applications such as Western blotting to confirm protein knockdown and assess downstream targets, RT-qPCR to quantify mRNA knockdown, and functional assays to measure cell viability and apoptosis.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, phospho-RNAPII (Ser2), Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or perform siRNA transfection as described above.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Comparison of Methodologies
Table 4: Advantages and Disadvantages
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Reversible, competitive ATP inhibitor | mRNA degradation, protein depletion |
| Kinetics | Rapid onset of action | Slower onset, dependent on mRNA/protein turnover |
| Duration of Effect | Dependent on compound half-life and dosing | Can be transient (siRNA) or stable (shRNA) |
| Specificity | High selectivity for CDK9, but potential for off-target kinase inhibition | Highly specific to the target mRNA sequence, but potential for off-target effects through miRNA-like activity |
| Dose-Response | Allows for dose-titration to study varying levels of inhibition | Can be dose-dependent to an extent, but complete knockout is often the goal |
| Therapeutic Relevance | Directly models a therapeutic intervention | Validates the target but does not fully recapitulate drug action |
| Experimental Utility | Ideal for studying acute effects and therapeutic potential | Gold standard for on-target validation of small molecule inhibitors |
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of CDK9 are powerful tools for dissecting the role of this critical transcriptional regulator. This compound offers the advantage of rapid and titratable inhibition, closely mimicking a therapeutic scenario. In contrast, genetic knockdown provides a highly specific means to validate CDK9 as the molecular target of an inhibitor and to study the consequences of its long-term depletion.
The choice of methodology should be guided by the specific research question. For validating the on-target effects of a CDK9 inhibitor, siRNA or shRNA-mediated knockdown is indispensable.[3][4][5][8] To explore the therapeutic potential and study the acute cellular responses to CDK9 inhibition, a potent and selective inhibitor like this compound is the more appropriate tool. Often, a combination of both approaches provides the most robust and comprehensive understanding of CDK9 biology and its potential as a therapeutic target in cancer. The striking differences in gene expression profiles that can arise from different methods of CDK9 inhibition underscore the importance of using multiple approaches to fully understand the cellular consequences.[9]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibition strategy defines distinct sets of target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Therapeutic Window for LY2857785: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other notable CDK9 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of the therapeutic potential and challenges associated with this compound.
Executive Summary
This compound is a reversible and competitive ATP kinase inhibitor with high potency against CDK9. Preclinical studies have demonstrated its significant anti-tumor efficacy, particularly in hematologic malignancies. The primary mechanism of action involves the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II (RNAP II), leading to the downregulation of short-lived anti-apoptotic proteins like MCL-1 and inducing apoptosis in cancer cells. Despite its promising preclinical activity, the clinical development of this compound was discontinued due to target-related toxicities. This guide delves into the preclinical data to provide a framework for understanding its therapeutic window.
Comparative Efficacy and Potency of CDK9 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to other CDK9 inhibitors.
Table 1: In Vitro Kinase and Cellular Potency (IC50)
| Compound | CDK9 (nM) | CDK7 (nM) | CDK8 (nM) | MV-4-11 (AML) (nM) | RPMI8226 (Myeloma) (nM) | L363 (Myeloma) (nM) | U2OS (Osteosarcoma) (nM) | HCT116 (Colorectal) (nM) |
| This compound | 11 [1] | 246 [1] | 16 [1] | 40 - 49 [2] | 200 [2] | 500 [2] | 89 (p-Ser2) [1] | N/A |
| Flavopiridol | ~3-25 | ~110-300[3] | N/A | ~16-130 | N/A | N/A | N/A | N/A |
| Dinaciclib | 4 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| AZD4573 | <3[4] | >10-fold selective | N/A | ~30 (EC50) | N/A | N/A | N/A | N/A |
| Voruciclib | <10[5] | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| KB-0742 | Single-digit nM | >50-fold selective | N/A | N/A | N/A | N/A | N/A | N/A |
Table 2: In Vivo Efficacy and Therapeutic Window
| Compound | Model | Dosing Schedule | Efficacy | Toxicity/Tolerability |
| This compound | MV-4-11 (AML) Xenograft | i.v. bolus or infusion | Dramatic tumor regression [2] | No significant weight loss in nude mouse studies, but animal mortality at high doses. [1] |
| Dinaciclib | 8505C (Thyroid) Xenograft | 40 mg/kg i.p. daily | Significant tumor growth retardation[6] | No meaningful weight loss at 40 mg/kg; significant weight loss at 50 mg/kg.[6] |
| AZD4573 | Hematologic Cancer Xenografts | Intermittent dosing | Broad anti-tumor activity[7] | Not explicitly detailed, but intermittent dosing aimed to maximize the therapeutic window.[7] |
| KB-0742 | MYC-amplified TNBC PDX | 60 mg/kg PO, 3-days on/4-days off | Significant tumor growth inhibition[8] | Well-tolerated with modest effects on body weight.[9] |
| Voruciclib | AML Xenograft | Days 1-14 of 28-day cycle | Decreased tumor growth rate and improved survival (in combination with venetoclax)[10] | MTD not reached at 200 mg in a Phase 1 study.[11] |
Signaling Pathways and Experimental Workflows
Diagram 1: CDK9 Signaling Pathway and Mechanism of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD4573 [openinnovation.astrazeneca.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tempus.com [tempus.com]
- 9. benchchem.com [benchchem.com]
- 10. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of LY2857785: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) by LY2857785 presents a promising avenue in oncology. As a key regulator of transcriptional elongation, CDK9 is implicated in the expression of critical oncogenes and anti-apoptotic proteins. While this compound demonstrates potent single-agent activity, its true therapeutic potential may be unlocked through synergistic combinations with other targeted agents. This guide provides an objective comparison of preclinical data supporting the synergistic effects of CDK9 inhibition, with a focus on combinations with BCL-2 and BRD4 inhibitors, offering a rationale for future clinical investigations involving this compound.
Synergistic Combinations with this compound: An Overview
Preclinical evidence strongly suggests that combining CDK9 inhibitors like this compound with agents targeting parallel survival pathways can lead to enhanced anti-tumor efficacy. The two most compelling combination strategies identified are with BCL-2 inhibitors (e.g., Venetoclax) and BRD4 inhibitors (e.g., JQ1).
-
BCL-2 Inhibition: A primary mechanism of resistance to the BCL-2 inhibitor venetoclax is the upregulation of another anti-apoptotic protein, MCL-1.[1][2] The transcription of the MCL1 gene is highly dependent on CDK9 activity.[1][2][3] By inhibiting CDK9, this compound effectively downregulates MCL-1 protein levels, thereby sensitizing cancer cells to venetoclax-induced apoptosis.[1][2][3] This dual targeting of key anti-apoptotic proteins creates a potent synergistic effect in various hematologic malignancies.[1][3][4]
-
BRD4 Inhibition: Both CDK9 and the bromodomain and extra-terminal domain (BET) protein BRD4 are critical components of the super enhancer complex (SEC).[5] This complex drives the transcription of key oncogenes, most notably MYC.[5] Targeting the SEC with a single agent can be effective, but combination therapy offers a more robust and potentially durable response.[5][6] The combination of a CDK9 inhibitor and a BRD4 inhibitor delivers a "one-two punch" to the transcriptional machinery of cancer cells, leading to a synergistic reduction in oncogene expression and tumor cell proliferation.[5] There is a strong preclinical rationale for combining this compound with a BRD4 inhibitor in lung adenocarcinoma.[7]
Quantitative Analysis of Synergistic Effects
While specific quantitative synergy data for this compound in combination therapies is not yet widely published, studies on other selective CDK9 inhibitors provide a strong proof-of-concept. The following table summarizes data from a study investigating the synergistic effects of the CDK9 inhibitor A-1592668 with the BCL-2 inhibitor venetoclax in various hematologic cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | A-1592668 IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) at ED50 | Synergy Level |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 150 | 5 | 0.4 | Synergy |
| RS4;11 | Acute Lymphoblastic Leukemia | 200 | 10 | 0.6 | Synergy |
| Toledo | Diffuse Large B-cell Lymphoma | >1000 | 25 | 0.3 | Strong Synergy |
| Jeko-1 | Mantle Cell Lymphoma | 500 | 15 | 0.5 | Synergy |
Data is representative of findings for selective CDK9 inhibitors in combination with venetoclax as detailed in supporting preclinical studies.[3][4]
Signaling Pathways and Experimental Workflow
To understand the mechanisms of synergy and the methods used to evaluate them, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Synergistic mechanisms of this compound combinations.
Caption: General workflow for assessing drug synergy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic drug combinations.
Cell Viability and Synergy Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergy of the combination.
-
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., venetoclax or JQ1). Treat cells with single agents or in combination at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
-
Western Blot Analysis for Target Engagement and Downstream Effects
-
Objective: To confirm the on-target effect of this compound (inhibition of RNA Pol II phosphorylation) and to measure the levels of key downstream proteins like MCL-1 and c-Myc.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells plated in 6-well plates with the drugs for a specified period (e.g., 6-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-RNA Pol II (Ser2), MCL-1, c-Myc, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a digital imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Drug B alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing and schedule should be based on prior pharmacokinetic and tolerability studies.
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., by western blot).
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Analyze the statistical significance of the differences between groups (e.g., using ANOVA). Survival can also be monitored and analyzed using Kaplan-Meier curves. A superior anti-tumor effect of the combination compared to single agents indicates in vivo synergy.[1]
-
References
- 1. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Minsky DTIC [dtic.minsky.ai]
A Comparative Guide to the Pharmacokinetics of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with Cyclin-Dependent Kinase 9 (CDK9) emerging as a promising target due to its critical role in transcriptional regulation.[1][2] Inhibition of CDK9 has shown potential in treating various malignancies by suppressing the expression of key oncogenes and anti-apoptotic proteins.[1][3] This guide provides a comparative analysis of the pharmacokinetic profiles of several key CDK9 inhibitors, offering a valuable resource for researchers and drug development professionals. The information is supported by experimental data to aid in the informed selection and development of these therapeutic agents.
Comparative Pharmacokinetic Data of CDK9 Inhibitors
The pharmacokinetic properties of a drug are crucial determinants of its efficacy and safety. The following table summarizes key pharmacokinetic parameters for several CDK9 inhibitors from both preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.
| Inhibitor | Model | Dose | T½ (h) | Cmax | Tmax (h) | AUC | Route of Administration | Reference(s) |
| Alvocidib (Flavopiridol) | Human | 50 mg/m² (2-h infusion) | ~2.5 | 2.1 µM | 2 | 5.8 µM·h | IV | [4] |
| Dinaciclib | Human | 50 mg/m² (2-h infusion) | 1.4–3.3 | N/A | 1-2 | N/A | IV | [5] |
| AZD4573 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [6] |
| Voruciclib | Human | 200 mg (intermittent) | N/A | N/A | N/A | N/A | Oral | [7][8] |
| KB-0742 | Human | 10-80 mg (daily) | ~24 | Linear PK | N/A | N/A | Oral | [9] |
| Cdk9-IN-13 | Mouse | 10 mg/kg | Short | N/A | N/A | N/A | N/A | [10] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are determined through rigorous experimental protocols. Below is a generalized methodology for assessing the pharmacokinetics of a novel CDK9 inhibitor in a preclinical setting, followed by a typical clinical trial design.
Preclinical In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male and female mice or rats (e.g., C57BL/6 or Sprague-Dawley), typically 8-10 weeks old.
-
Drug Administration: The CDK9 inhibitor is administered via the intended clinical route (e.g., oral gavage or intravenous injection). A range of doses is typically evaluated.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalytical Method: Plasma concentrations of the inhibitor and its major metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as T½, Cmax, Tmax, and AUC.
Phase I Clinical Trial for Pharmacokinetic Assessment
-
Study Population: Patients with advanced solid tumors or hematological malignancies for whom standard therapies have failed.[5]
-
Study Design: An open-label, dose-escalation study is a common design. Patients are enrolled in cohorts and receive escalating doses of the CDK9 inhibitor.[9]
-
Drug Administration: The inhibitor is administered according to a specific schedule (e.g., once daily, intermittent).[7][9]
-
Pharmacokinetic Sampling: Serial blood samples are collected at specified time points before and after drug administration to characterize the single-dose and steady-state pharmacokinetics.
-
Data Analysis: Plasma concentrations are determined using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated for each patient and summarized by dose level.
Visualizing Key Pathways and Workflows
Understanding the biological context and experimental procedures is facilitated by visual representations. The following diagrams illustrate the CDK9 signaling pathway and a general workflow for in vivo pharmacokinetic studies.
Caption: The CDK9 signaling pathway in transcriptional regulation.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmark of LY2857785 Against Novel CDK9 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the CDK9 inhibitor LY2857785 against a panel of novel CDK9 inhibitors, including AZD4573, MC180295, and NVP-2. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a potent and selective inhibitor of CDK9. However, the field has seen the emergence of several novel inhibitors with distinct profiles. This guide aims to provide a comparative overview to aid researchers in selecting the appropriate tool for their specific research needs. The comparison focuses on biochemical potency, cellular activity, kinase selectivity, and preclinical in vivo efficacy.
Data Presentation
Table 1: Biochemical Potency of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | Source(s) |
| This compound | 11 | >1000 | >1000 | >1000 | >1000 | 246 | [1] |
| AZD4573 | <4 | 370 | >10,000 | 1100 | - | >10,000 | [2][3] |
| MC180295 | 5 | - | - | - | - | - | [4] |
| NVP-2 | <0.514 | 584 | 706 | - | - | >90% inhibition at 1µM | [5] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Data from different sources should be compared with caution.
Table 2: Cellular Activity of CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Downstream Effects | Source(s) |
| This compound | MV-4-11 (AML) | Proliferation | 40 | ↓ p-RNAPII (Ser2), ↓ Mcl-1, ↑ Apoptosis | [1] |
| U2OS (Osteosarcoma) | Proliferation | 76 | ↓ p-RNAPII (Ser2/5) | [1] | |
| AZD4573 | MV-4-11 (AML) | Caspase Activation | 13.7 | ↓ p-RNAPII (Ser2), ↓ Mcl-1, ↓ c-Myc, ↑ Apoptosis | [6] |
| Hematological Cancers (Median) | Viability (24h) | 11 | ↑ Caspase activation | [7] | |
| MC180295 | Multiple Cancer Cell Lines (Median) | Proliferation | 171 | Reactivation of silenced tumor suppressor genes | [8] |
| NVP-2 | MOLT4 (T-ALL) | Proliferation | 9 | ↓ p-RNAPII (Ser2) | [5] |
Table 3: In Vivo Efficacy of CDK9 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source(s) |
| This compound | AML | Rat Xenograft (MV-4-11) | 4.5 mg/kg, IV, Q7D x 3 | Complete remission | [9] |
| AZD4573 | AML | Mouse Xenograft (MV-4-11) | 15 mg/kg, IP, BID | 97% | [2] |
| MC180295 | AML | Mouse Xenograft (MOLM-13) | 25 mg/kg, PO, QD | Significant | [9] |
| NVP-2 | AML | Rat Xenograft (MOLM-13) | 3 mg/kg, IV, Q3D | Significant | [9] |
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Elongation
The following diagram illustrates the central role of CDK9 in regulating transcriptional elongation, the primary target of the inhibitors discussed.
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition.
General Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of CDK9 inhibitors.
Caption: A generalized workflow for the preclinical evaluation of CDK9 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is a representative method for determining the biochemical potency (IC50) of CDK9 inhibitors.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (serially diluted in DMSO)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and a suitable peptide substrate (e.g., a generic kinase substrate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and EDTA.
-
Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of CDK9 inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK9 inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 or IC50 value using a non-linear regression model.[11]
-
Western Blot Analysis for Downstream Target Modulation
This protocol is used to confirm the on-target effect of CDK9 inhibitors by measuring the phosphorylation of RNAPII and the levels of downstream effector proteins.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the CDK9 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein levels.
-
Animal Xenograft Model for In Vivo Efficacy
This protocol describes a general approach to evaluate the anti-tumor activity of CDK9 inhibitors in a preclinical setting.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer the CDK9 inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intravenous injection).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for target modulation).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the anti-tumor effects.[12]
-
Conclusion
This guide provides a comparative analysis of this compound and several novel CDK9 inhibitors based on currently available data. While this compound remains a valuable research tool, newer inhibitors such as AZD4573, MC180295, and NVP-2 exhibit high potency and selectivity, with some demonstrating promising preclinical in vivo activity. The choice of inhibitor will depend on the specific research question, the cancer model being studied, and the desired pharmacological properties. The provided experimental protocols and diagrams offer a framework for the consistent and rigorous evaluation of these and future CDK9 inhibitors. As the field continues to evolve, further head-to-head comparative studies will be crucial for a more definitive benchmarking of these promising therapeutic agents.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
Safety Operating Guide
Proper Disposal Procedures for LY2857785: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of the CDK9 inhibitor, LY2857785. This document outlines immediate safety protocols, logistical procedures for disposal, and key experimental data to ensure safe laboratory practices and build a foundation of trust in chemical handling.
This compound is a potent and reversible ATP-competitive kinase inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with additional activity against CDK8 and CDK7.[1][2] As with any potent research compound, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide provides a step-by-step procedure for the proper disposal of this compound and associated contaminated materials.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary kinase targets.
| Target Kinase | IC₅₀ (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
Table 1: Inhibitory potency (IC₅₀) of this compound against key cyclin-dependent kinases. Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Experimental Protocols: Disposal Procedures for this compound
The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting and specific information regarding the hazards of this compound. A Safety Data Sheet (SDS) for this compound from Selleck Chemicals indicates that the compound is "very toxic to aquatic life with long lasting effects".[4] Therefore, it is classified as an environmental hazard and must not be disposed of down the drain or in regular trash.[5]
Personal Protective Equipment (PPE) Required:
-
Standard laboratory attire (lab coat, closed-toe shoes)
-
Chemical safety goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All waste contaminated with this compound must be segregated from non-hazardous laboratory waste.
-
Establish a designated and clearly labeled hazardous waste collection area in the laboratory.
-
-
Disposal of Unused or Expired Solid Compound:
-
Unused or expired solid this compound should be kept in its original, tightly sealed container.
-
If the original container is compromised, transfer the solid waste to a new, compatible, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: trans-N1-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N4-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine.
-
-
Disposal of Solutions Containing this compound:
-
Liquid waste, such as stock solutions in DMSO or cell culture media containing this compound, must be collected in a designated, leak-proof, and sealable hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Crucially, do not dispose of any solutions containing this compound down the drain. [5]
-
-
Disposal of Contaminated Labware:
-
All disposable items that have come into direct contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, and gloves, must be considered hazardous waste.
-
Collect these items in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
The container should be clearly labeled as "Hazardous Waste - Solid" and specify "Contaminated with this compound".
-
-
Decontamination of Non-Disposable Items:
-
Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
-
The first rinseate must be collected and disposed of as liquid hazardous waste.
-
Subsequent rinses with detergent and water can follow standard laboratory cleaning procedures.
-
-
Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is an inhibitor of CDK9, a key enzyme in the regulation of gene transcription.[6] CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an essential step for the transition from transcription initiation to productive elongation.[3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1.[7] This ultimately induces apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by this compound.
References
Essential Safety and Logistical Information for Handling LY2857785
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling, storage, and disposal of LY2857785, a potent and selective CDK9 inhibitor. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a research chemical that should be considered hazardous until comprehensive toxicological data is available.[1][2][3][4][5] Standard laboratory procedure dictates that unknown substances are handled with a high degree of caution. The primary routes of potential exposure are inhalation, ingestion, and direct contact with skin and eyes.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A risk assessment is critical to determine the specific PPE required for handling this compound. The following table summarizes recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Primary Engineering Control: Certified chemical fume hood or powder containment hood.Gloves: Double-gloving with nitrile or other chemically resistant gloves is required. Change gloves immediately if contaminated.Gown/Lab Coat: A disposable, solid-front gown or lab coat made of a low-linting material like Tyvek® is recommended.[6]Eye Protection: Chemical splash goggles or safety glasses with side shields.Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine particles. |
| Handling Liquid Solutions (Preparing, Transferring) | Primary Engineering Control: Certified chemical fume hood.Gloves: Double-gloving with nitrile or other chemically resistant gloves.Gown/Lab Coat: A disposable, fluid-resistant gown or lab coat.Eye Protection: Chemical splash goggles.Face Protection: A face shield should be worn in addition to goggles if there is a significant risk of splashing. |
Operational Plans
Storage and Handling
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[7]
-
Recommended storage for the solid compound is at -20°C for long-term stability.[1][8][9]
Handling:
-
All handling of the solid form of this compound should be conducted within a certified chemical fume hood or a powder containment enclosure to minimize the risk of inhalation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[1][8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][3][4][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[7][10][11]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, and cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
Disposal Plan
All waste containing this compound, including the pure compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[12]
-
Solid Waste: Collect in a designated, labeled, and sealed container. This includes contaminated gloves, bench paper, and vials.
-
Liquid Waste: Collect in a designated, labeled, and sealed solvent-resistant container.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[13]
-
Empty Containers: The original container should be treated as hazardous waste unless it has been triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[13]
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[13]
Visual Guidance
Experimental Workflow: Safe Handling of this compound Solid
Caption: Workflow for the safe handling of solid this compound.
Logical Relationship: PPE and Engineering Controls
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. adooq.com [adooq.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. web.uri.edu [web.uri.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
